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  • Product: 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride
  • CAS: 1214690-59-1

Core Science & Biosynthesis

Foundational

Structural Pharmacology and Application Guide: The Mechanism of Action of 3-Methyl-2-(piperidin-1-yl)butanoic Acid in Peptidomimetic Drug Design

Executive Summary In the realm of modern drug discovery, the "mechanism of action" of a molecule is often defined not by its independent therapeutic effect, but by its structural and physicochemical role within a larger...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern drug discovery, the "mechanism of action" of a molecule is often defined not by its independent therapeutic effect, but by its structural and physicochemical role within a larger molecular architecture. 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride (CAS 1214690-59-1) is a specialized, non-canonical amino acid building block—specifically, an N -piperidinyl derivative of valine[1].

Unlike standard active pharmaceutical ingredients (APIs), this compound functions as a pharmacophoric capping motif . Its primary mechanism of action is to structurally modulate peptide-based drug candidates, macrocycles, and targeted protein degraders (PROTACs). By incorporating this sterically hindered, basic moiety at the N-terminus of a peptide sequence, researchers can overcome the traditional limitations of peptide therapeutics: poor metabolic stability, rapid clearance, and lack of membrane permeability[2][3].

Core Mechanism of Action: Physicochemical and Structural Modulation

The pharmacological utility of 3-methyl-2-(piperidin-1-yl)butanoic acid stems from its unique three-dimensional topology and electronic distribution. When covalently bonded to a drug candidate, it exerts its mechanism of action through three primary pathways:

A. Aminopeptidase Shielding (Metabolic Stability)

Native peptides are rapidly degraded in plasma by exopeptidases. The nitrogen atom in 3-methyl-2-(piperidin-1-yl)butanoic acid is part of a piperidine ring, making it a tertiary amine . Because it lacks an N-H bond, it cannot be recognized by standard aminopeptidases. Furthermore, the combination of the piperidine ring and the α -isopropyl group creates a massive steric shield, physically blocking the active sites of proteolytic enzymes from accessing the adjacent amide bond[2][4].

B. Receptor Salt-Bridge Formation

The piperidine ring introduces a highly basic center (pKa ~9.5) to the molecule. At physiological pH (7.4), this nitrogen is protonated, carrying a positive charge. This localized charge acts as a critical anchor point, forming strong electrostatic interactions (salt bridges) with negatively charged residues (e.g., Aspartate or Glutamate) within the binding pockets of target proteins, such as G-Protein Coupled Receptors (GPCRs)[5].

C. Lipophilic Tuning and Peripheral Restriction

The incorporation of bulky, N -alkylated cyclic structures significantly alters the overall lipophilicity (logP/logD) of a molecule[3]. In the development of peripherally restricted drugs—such as the kappa-opioid receptor agonist Difelikefalin, which utilizes a highly similar N -piperidinyl amino acid motif—the basic nitrogen prevents the molecule from crossing the blood-brain barrier (BBB) while the lipophilic bulk ensures high local tissue penetration[5].

MOA cluster_features Structural Features cluster_outcomes Pharmacological Outcomes Motif 3-Methyl-2-(piperidin-1-yl) butanoic acid (N-Terminal Cap) TertiaryN Tertiary Amine (Piperidine Ring) Motif->TertiaryN AlphaBulk α-Carbon Steric Bulk (Isopropyl Group) Motif->AlphaBulk Exopeptidase Aminopeptidase Resistance TertiaryN->Exopeptidase SaltBridge Receptor Salt Bridge Formation (pKa ~9.5) TertiaryN->SaltBridge Lipophilicity Enhanced Lipophilicity (Membrane Permeability) TertiaryN->Lipophilicity AlphaBulk->Exopeptidase AlphaBulk->Lipophilicity

Fig 1: Structural features of the N-terminal capping motif and their pharmacological outcomes.

Quantitative Physicochemical Profiling

To understand the impact of incorporating this building block, it is essential to compare it against its canonical counterpart, L-Valine. The data below illustrates why this substitution drives profound pharmacokinetic changes.

PropertyCanonical L-Valine3-Methyl-2-(piperidin-1-yl)butanoic acid
Molecular Weight 117.15 g/mol 185.27 g/mol [1]
N-Terminal State Primary Amine ( −NH2​ )Tertiary Amine ( −NR2​ )
Amide H-Bond Donor Yes (when internal)No (Cannot act as H-bond donor)
Steric Bulk (A-value approx) ModerateExtremely High
Proteolytic Stability Low (Rapid cleavage)High (Exopeptidase resistant)
Role in Synthesis Chain ExtenderN-Terminal Cap / Terminal Pharmacophore

Application Workflow: N-Terminal Capping Protocol

Because the nitrogen atom in 3-methyl-2-(piperidin-1-yl)butanoic acid is fully substituted (tertiary), it cannot act as a nucleophile to extend a peptide chain. Therefore, it must be used exclusively as an N-terminal cap or appended to a side-chain amine.

The Chemical Challenge: The carboxyl group of this molecule is flanked by two exceptionally bulky groups (the isopropyl side chain and the piperidine ring). Standard coupling reagents (e.g., DIC/HOBt) will fail to activate this carboxylate efficiently, leading to unreacted deletion sequences[4].

The Solution: A self-validating protocol utilizing highly reactive uronium salts (HATU) combined with microwave-assisted heating to force the reaction over the steric activation energy barrier.

Step-by-Step SPPS Coupling Methodology
  • Resin Preparation: Swell the target peptide-resin (e.g., on Rink Amide AM resin) in anhydrous DMF for 20 minutes. Ensure the final N-terminal Fmoc protecting group has been completely removed using 20% piperidine in DMF.

  • Reagent Pre-Activation (Critical Step): In a separate vial, dissolve 3-methyl-2-(piperidin-1-yl)butanoic acid hydrochloride (3.0 equivalents)[1], HATU (2.9 equivalents), and Oxyma Pure (3.0 equivalents) in anhydrous DMF.

    • Causality Note: Because the building block is supplied as a hydrochloride salt , you must add N,N -Diisopropylethylamine (DIPEA) at 6.0 equivalents . The first 3.0 eq neutralize the HCl salt to free the carboxylate, and the remaining 3.0 eq drive the active ester formation. Allow pre-activation for exactly 2 minutes.

  • Coupling Reaction: Transfer the activated mixture to the resin. To overcome the α -carbon steric bulk, irradiate the reaction in a microwave peptide synthesizer at 75°C for 15 minutes. (If performing room-temperature synthesis, perform a double coupling for 6 hours each).

  • Washing and Cleavage: Wash the resin stringently with DMF (5x) and DCM (5x). Cleave the capped peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2​O ) for 2 hours.

  • Verification: Precipitate the crude product in cold diethyl ether, centrifuge, and analyze via LC-MS.

    • Validation Metric: A successful coupling will yield a precise mass shift of +167.13 Da ( C10​H17​NO ) relative to the mass of the free N-terminal precursor peptide.

Workflow Start Resin-Bound Peptide (Deprotected N-terminus) Activate Carboxyl Activation HATU / Oxyma / DIPEA Start->Activate Add 3-Me-2-pip-butanoic acid Couple N-Terminal Capping (Prolonged Coupling, 75°C) Activate->Couple Overcome α-Steric Bulk Cleave TFA Cleavage & Global Deprotection Couple->Cleave Wash Resin Analyze LC-MS/HPLC Analysis (Verify Mass +167.13 Da) Cleave->Analyze Isolate Crude

Fig 2: SPPS workflow for N-terminal capping with sterically hindered tertiary amino acids.

References

  • Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics - PMC.[Link]

  • Validation of a New Methodology to Create Oral Drugs beyond the Rule of 5 for Intracellular Tough Targets - Journal of the American Chemical Society.[Link]

  • Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC.[Link]

  • Broadly Applicable and Comprehensive Synthetic Method for N-Alkyl-Rich Drug-like Cyclic Peptides - Journal of Medicinal Chemistry.[Link]

Sources

Exploratory

3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride molecular weight and exact mass

An In-Depth Technical Guide to 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-Methyl-2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride, a compound of interest in pharmaceutical research and development. This document, structured to provide maximum clarity and depth, will cover the fundamental physicochemical properties, synthesis, and analytical characterization of this molecule.

Core Molecular Attributes

3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride is a piperidine-containing carboxylic acid. The presence of the piperidine moiety, a common scaffold in medicinal chemistry, suggests its potential for biological activity. The hydrochloride salt form is typically employed to enhance solubility and stability.

Molecular Structure and Key Identifiers

The core structure consists of a valine backbone where the alpha-amino group is replaced by a piperidine ring.

IdentifierValueSource
IUPAC Name 3-methyl-2-(piperidin-1-yl)butanoic acid hydrochloride-
Molecular Formula C₁₀H₂₀ClNO₂
Molecular Weight 221.72 g/mol Calculated
Exact Mass 221.11827 DaCalculated
Monoisotopic Mass (Free Base) 185.14159 Da[1]
CAS Number 1214690-59-1[2]

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount for its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueDetails
Physical Form Solid[3]
Solubility Expected to be soluble in water and polar organic solvents.General property of hydrochloride salts.
pKa Not experimentally determined in available literature.The carboxylic acid and the piperidine nitrogen will have distinct pKa values.
LogP (Predicted) -0.2 (for the free base)[1]

Synthesis and Manufacturing

The synthesis of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride can be approached through several synthetic routes. A common strategy involves the reductive amination of a keto-acid precursor with piperidine.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the piperidine ring from the butanoic acid backbone, leading back to 2-oxo-3-methylbutanoic acid and piperidine.

Retrosynthesis target 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride hcl_add HCl Addition target->hcl_add free_base 3-Methyl-2-(piperidin-1-yl)butanoic acid reductive_amination Reductive Amination free_base->reductive_amination precursors 2-Oxo-3-methylbutanoic acid + Piperidine reductive_amination->precursors hcl_add->free_base

Caption: Retrosynthetic analysis of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride.

Exemplary Synthetic Protocol

The following is a generalized, illustrative protocol for the synthesis of the target compound.

Step 1: Reductive Amination

  • Dissolve 2-oxo-3-methylbutanoic acid in a suitable solvent such as methanol.

  • Add an equimolar amount of piperidine to the solution.

  • Introduce a reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN), portion-wise while maintaining the temperature at 0-5 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by carefully adding a dilute acid.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base.

Step 2: Salt Formation

  • Dissolve the crude 3-methyl-2-(piperidin-1-yl)butanoic acid in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in the same solvent (or as a gas) with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain the final product.

Synthetic_Workflow cluster_0 Reductive Amination cluster_1 Salt Formation start 2-Oxo-3-methylbutanoic acid + Piperidine in Methanol reductant Add NaBH3CN at 0-5 °C start->reductant stir Stir at RT for 12-24h reductant->stir quench Quench with dilute acid stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry crude_free_base Crude Free Base dry->crude_free_base dissolve Dissolve Crude Free Base in Diethyl Ether crude_free_base->dissolve add_hcl Add HCl solution dissolve->add_hcl precipitate Precipitation of Hydrochloride Salt add_hcl->precipitate filter_dry Filter, Wash, and Dry precipitate->filter_dry final_product 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride filter_dry->final_product

Caption: A generalized workflow for the synthesis of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride.

Analytical Characterization

Rigorous analytical testing is crucial to confirm the identity, purity, and stability of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The proton NMR should show characteristic peaks for the isopropyl group, the piperidine ring protons, and the alpha-proton on the butanoic acid chain.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be used. Purity is assessed by the peak area percentage.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a valuable tool.[4]

Analytical Workflow

Analytical_Workflow cluster_identity Identity Confirmation cluster_purity Purity Assessment sample Synthesized Compound nmr NMR (1H, 13C) sample->nmr Structural Elucidation ms HRMS sample->ms Elemental Composition hplc HPLC sample->hplc Purity (%) gcms GC-MS (for volatile impurities) sample->gcms Impurity Profiling result Certificate of Analysis (CoA) nmr->result ms->result hplc->result gcms->result

Caption: A standard analytical workflow for the characterization of a synthesized pharmaceutical compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the core attributes, synthesis, and analytical characterization of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Further studies are warranted to explore the full therapeutic potential of this and related compounds.

References

  • Appchem. Butanoic acid, 3-methyl-, 3-piperidinyl ester, hydrochloride (1:1). [Link]

  • PubChemLite. 3-methyl-2-(piperidin-1-yl)butanoic acid hydrochloride. [Link]

  • National Center for Environmental Information. III Analytical Methods. [Link]

  • PubChem. 3-(Piperidin-2-yl)propanoic acid hydrochloride. [Link]

  • Arkivoc. Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. [Link]

  • OPUS. Analytical Methods. [Link]

  • CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • MSU Chemistry. Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. [Link]

  • LookChem. (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid. [Link]

  • PubChem. 4-((4-Chlorophenyl)-2-pyridinylmethoxy)-1-piperidinebutanoic Acid. [Link]

  • PMC. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

  • ResearchGate. A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD. [Link]

  • ResearchGate. Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

Sources

Foundational

In vitro pharmacology of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride

An In-Depth Technical Guide to the In Vitro Pharmacological Evaluation of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride Disclaimer: The following guide outlines a comprehensive in vitro pharmacological screening...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacological Evaluation of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride

Disclaimer: The following guide outlines a comprehensive in vitro pharmacological screening cascade for the hypothetical compound 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride. As of the date of this publication, specific pharmacological data for this exact molecule is not extensively available in the public domain. This document, therefore, serves as an expert-guided framework for its potential investigation, drawing upon established methodologies and the known activities of structurally related piperidine-containing compounds.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of clinically approved drugs targeting the central nervous system (CNS), pain pathways, and various other physiological systems.[1] Its structural features can confer favorable pharmacokinetic properties, such as metabolic stability and the ability to cross cellular membranes.[1] The compound 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride incorporates this key heterocycle along with a butanoic acid moiety, suggesting potential interactions with a range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.

This guide provides a robust, multi-tiered strategy for the in vitro pharmacological characterization of this novel chemical entity. The experimental choices are rationalized to build a comprehensive understanding of its mechanism of action, selectivity, and potential therapeutic applications.

Part 1: Primary Target Identification and Binding Affinity

Given the prevalence of piperidine derivatives as CNS agents, particularly as analgesics and receptor modulators, the initial screening will focus on receptors commonly associated with these activities.[2] The structural similarity to compounds with known opioid and other GPCR activity warrants a broad primary screening panel.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a known radiolabeled ligand by the test compound.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes:

    • Utilize cell lines recombinantly expressing the human receptor of interest (e.g., mu-opioid receptor, sigma-1 receptor, 5-HT2A receptor).

    • Homogenize cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-DAMGO for the mu-opioid receptor), and a range of concentrations of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, unlabeled ligand (e.g., naloxone for opioid receptors).[2]

  • Incubation and Termination:

    • Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Data Acquisition and Analysis:

    • Wash the filters to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Cell Culture with Receptor Expression prep2 Membrane Homogenization & Isolation prep1->prep2 prep3 Protein Quantification prep2->prep3 assay1 Combine Membranes, Radioligand, & Test Compound prep3->assay1 assay2 Incubate to Equilibrium assay1->assay2 assay3 Rapid Filtration assay2->assay3 analysis1 Scintillation Counting assay3->analysis1 analysis2 Calculate Specific Binding analysis1->analysis2 analysis3 Non-linear Regression (IC50) analysis2->analysis3 analysis4 Cheng-Prusoff (Ki) analysis3->analysis4 report report analysis4->report Report Ki

Caption: Workflow for determining receptor binding affinity (Ki).

Table 1: Hypothetical Binding Affinity Profile

Receptor TargetRadioligandKi (nM) of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride
Mu-Opioid (MOR)[³H]-DAMGO50
Kappa-Opioid (KOR)[³H]-U69,593> 10,000
Delta-Opioid (DOR)[³H]-Naltrindole> 10,000
Sigma-1 (S1R)[³H]-(+)-Pentazocine150
5-HT2A[³H]-Ketanserin800
M1 Muscarinic[³H]-Pirenzepine> 10,000

Part 2: Functional Activity Characterization

Once binding affinity is established, it is crucial to determine the functional consequence of this binding. Is the compound an agonist, antagonist, or inverse agonist?

GPCR Functional Assays: cAMP Accumulation

Many GPCRs, including opioid receptors, are coupled to the Gαi subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Experimental Protocol: cAMP Accumulation Assay

  • Cell Preparation:

    • Use a cell line expressing the receptor of interest (e.g., CHO-hMOR).

    • Plate the cells in a 96-well plate and grow to confluency.

  • Assay Procedure:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • To assess agonist activity, add varying concentrations of the test compound and a fixed concentration of forskolin (an adenylyl cyclase activator).

    • To assess antagonist activity, pre-incubate the cells with varying concentrations of the test compound before adding a known agonist (e.g., DAMGO). Then add forskolin.

  • Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • For agonist activity, plot the inhibition of forskolin-stimulated cAMP levels against the compound concentration to determine the EC50 (potency) and the maximal effect (efficacy).

    • For antagonist activity, perform a Schild analysis to determine the pA2 value, which represents the affinity of a competitive antagonist.

Signaling Pathway for a Gαi-Coupled Receptor

cluster_membrane Cell Membrane cluster_gprotein G-Protein GPCR Gαi-Coupled Receptor (e.g., MOR) G_alpha_i Gαi GPCR->G_alpha_i Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_i->AC Inhibits G_beta_gamma Gβγ Agonist Agonist (Test Compound) Agonist->GPCR Binds & Activates ATP ATP ATP->AC PDE PDE cAMP->PDE Degraded by AMP AMP PDE->AMP

Caption: Gαi-mediated inhibition of cAMP production.

Calcium Mobilization Assays

For receptors coupled to Gαq, activation leads to an increase in intracellular calcium.

Experimental Protocol: Calcium Mobilization Assay

  • Cell Loading:

    • Load cells expressing a Gαq-coupled receptor (e.g., 5-HT2A) with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Measurement:

    • Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence.

    • Inject the test compound and monitor the change in fluorescence over time.

  • Data Analysis:

    • Quantify the peak fluorescence intensity as a measure of the response.

    • Plot the response against the compound concentration to determine the EC50.

Table 2: Hypothetical Functional Activity Profile

Assay TypeReceptor TargetActivityPotency (EC50/IC50 nM)Efficacy (% of Standard Agonist)
cAMP InhibitionMu-Opioid (MOR)Agonist15065% (Partial Agonist)
Calcium Mobilization5-HT2AAntagonistIC50 = 1200N/A

Part 3: Enzyme Inhibition and Off-Target Screening

Cholinesterase Inhibition Assay

Piperidine derivatives have been known to interact with cholinesterases.[3][4] An Ellman's assay can be used to determine inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Experimental Protocol: Ellman's Assay

  • Reaction Mixture: In a 96-well plate, combine the enzyme (AChE or BuChE), the test compound at various concentrations, and DTNB (Ellman's reagent).

  • Initiation: Add the substrate (acetylthiocholine or butyrylthiocholine).

  • Detection: The enzymatic hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow product. Monitor the change in absorbance at 412 nm over time using a plate reader.

  • Analysis: Calculate the rate of reaction and determine the IC50 for enzyme inhibition.

hERG Channel Assay

Interaction with the hERG potassium channel is a critical safety liability. An automated patch-clamp assay should be performed to assess the potential for QT prolongation.

Conclusion and Forward Look

This in vitro pharmacological guide provides a foundational framework for characterizing 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride. The hypothetical data presented suggests a profile of a partial mu-opioid receptor agonist with weak 5-HT2A antagonist activity. Such a profile could be of interest for developing analgesics with a potentially improved side-effect profile.

The subsequent steps in a drug discovery cascade would involve assessing metabolic stability in liver microsomes, determining pharmacokinetic properties in vivo, and evaluating efficacy in animal models of pain. The comprehensive in vitro characterization outlined herein is the essential first step in this journey, providing the critical data needed to make informed decisions about the future development of this compound.

References

  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics.PubMed.
  • Buy 2-(3-Piperidylmethyl)butanoic acid;hydrochloride (EVT-14045699).EvitaChem.
  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents.Longdom Publishing.
  • Synthesis and pharmacological evaluation of piperidinoalkanoyl-1,2,3,4-tetrahydroisoquinoline derivatives as novel specific bradycardic agents.PubMed.
  • Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds.PubMed.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.PubMed.
  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases.PMC.

Sources

Exploratory

3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride CAS number and physicochemical properties

An in-depth technical guide on the physicochemical properties, synthesis, and applications of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride. Executive Summary The incorporation of non-natural, sterically hindere...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the physicochemical properties, synthesis, and applications of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride.

Executive Summary

The incorporation of non-natural, sterically hindered amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride (1)[1] is a highly specialized building block designed for this exact purpose. Structurally, it is an N -alkylated valine derivative where the alpha-amino group is tethered into a piperidine ring.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. This guide provides a comprehensive analysis of the compound's physicochemical profile, the causality behind its synthetic methodology, and its authoritative applications in modulating pharmacokinetics through steric shielding.

Physicochemical Profiling & Structural Rationale

Understanding the core properties of this compound is essential for predicting its behavior in organic synthesis and biological systems. The data is summarized in the table below, distinguishing between the zwitterionic free base and the highly crystalline hydrochloride salt.

PropertyValue
Chemical Name 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride
CAS Number (Hydrochloride Salt) 1[1]
CAS Number (Free Base) 2[2]
Molecular Formula (Salt) C10​H20​ClNO2​
Molecular Weight (Salt) 221.72 g/mol
Molecular Weight (Free Base) 2[2]
Purity Standard >95% (Typical for R&D)

Structural Rationale: The molecule features an isopropyl side chain (derived from the valine core) adjacent to a bulky piperidine ring. This "dual-bulk" system creates severe steric hindrance. When integrated into a peptide backbone, this hindrance restricts the rotational freedom of the N−Cα​ and Cα​−C bonds ( ϕ and ψ angles). This conformational locking is frequently used to induce inverse γ -turns in peptide hormones[3] and to shield adjacent amide bonds from enzymatic proteolytic cleavage.

Synthetic Methodology & Causality

To ensure reproducibility, the synthesis of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride must be approached as a self-validating system. The most efficient route is the nucleophilic substitution ( SN​2 ) of 2-bromo-3-methylbutanoic acid with piperidine.

Step 1: Nucleophilic Substitution ( SN​2 )
  • Causality: The starting material,4[4], is a potent electrophile. However, the adjacent isopropyl group introduces significant steric bulk that impedes the SN​2 trajectory of the incoming nucleophile. To overcome this activation energy barrier, we utilize a polar aprotic solvent (Acetonitrile, MeCN) to leave the nucleophile unsolvated and highly reactive, coupled with elevated temperatures (80°C). An excess of piperidine acts as both the nucleophile and the acid scavenger to neutralize the generated HBr.

  • Protocol:

    • Dissolve 1.0 eq of 2-bromo-3-methylbutanoic acid in anhydrous MeCN (0.5 M concentration).

    • Add 2.5 eq of piperidine dropwise at 0°C to control the initial exothermic acid-base reaction.

    • Attach a reflux condenser and heat the reaction to 80°C for 12 hours.

    • Validation Checkpoint: Pull a 10 µL aliquot and analyze via LC-MS. The complete disappearance of the starting material and the emergence of the free base mass ( m/z [M+H]+ = 186.2) confirms conversion.

    • Concentrate the mixture under reduced pressure. Acidify the residue to pH 4 using 1M HCl to precipitate the zwitterionic free base (CAS 757917-12-7). Extract with Ethyl Acetate (EtOAc) and dry over anhydrous Na2​SO4​ .

Step 2: Hydrochloride Salt Formation
  • Causality: The free base is zwitterionic, making it difficult to handle, weigh accurately, or solubilize in standard assay buffers. Converting it to the hydrochloride salt (CAS 1214690-59-1) dramatically enhances its crystallinity, benchtop stability, and aqueous solubility for downstream biological testing.

  • Protocol:

    • Dissolve the purified free base in anhydrous diethyl ether.

    • Slowly bubble 1.2 eq of anhydrous HCl gas (or add 2M HCl in ether) into the solution at 0°C.

    • Stir vigorously for 1 hour until a dense, white crystalline precipitate forms.

    • Filter the precipitate through a sintered glass funnel, wash with cold diethyl ether, and dry under high vacuum for 24 hours.

Analytical Characterization Workflow

Trustworthiness in drug development requires rigorous analytical validation. The synthesized batch must undergo the following self-validating workflow:

  • 1 H-NMR (400 MHz, D2​O ): Crucial for confirming the alpha-proton shift. The Cα​−H will appear as a distinct doublet (due to coupling with the isopropyl CH ) shifted significantly downfield due to the electron-withdrawing nature of the adjacent protonated piperidinium nitrogen.

  • High-Resolution Mass Spectrometry (HRMS): Validates the exact mass of the compound. Calculated for C10​H20​NO2+​ [M+H]+ : 186.1489.

  • Chiral HPLC: If the synthesis utilizes an enantiopure precursor like (S)-2-bromo-3-methylbutanoic acid[4], the SN​2 reaction theoretically proceeds with an inversion of configuration. However, the harsh heating conditions (80°C) can lead to partial racemization. Chiral chromatography is mandatory to quantify the Enantiomeric Excess (ee).

Visualized Experimental Workflow

Workflow Start Precursor: 2-Bromo-3-methylbutanoic acid Step1 Nucleophilic Substitution (SN2) + Piperidine, K2CO3, MeCN, 80°C Start->Step1 Step 1: Substitution Intermediate Free Base: 3-Methyl-2-(piperidin-1-yl)butanoic acid Step1->Intermediate Workup & Isolation Step2 Salt Formation + HCl (g) in Diethyl Ether, 0°C Intermediate->Step2 Step 2: Acidification Product Target Compound: 3-Methyl-2-(piperidin-1-yl)butanoic acid HCl (CAS: 1214690-59-1) Step2->Product Precipitation QC Analytical Validation (NMR, LC-MS, Chiral HPLC) Product->QC Quality Control

Fig 1: Experimental workflow for the synthesis and validation of the target compound.

Applications in Drug Development

The integration of 3-Methyl-2-(piperidin-1-yl)butanoic acid into drug discovery pipelines serves two primary mechanistic functions:

  • Conformational Constraint (Peptidomimetics): Replacing a natural valine residue with this building block introduces severe steric constraints. Research demonstrates that similar alpha-bromo acid-derived mimetics are instrumental in synthesizing inverse γ -turns in peptide hormones, such as oxytocin analogues, thereby locking the peptide into its biologically active conformation[3].

  • Metabolic Stability: The bulky piperidine ring acts as a physical "steric shield." It prevents proteolytic enzymes from accessing and hydrolyzing the adjacent amide bonds, significantly increasing the plasma half-life and oral bioavailability of the drug candidate.

References

  • AccelaChem. "10252-00-3,methyl N-(4-aminophenyl)-N-methylcarbamate-AccelaChem" (Contains CAS 1214690-59-1 data). 1

  • CymitQuimica. "3-Methyl-2-(piperidin-1-yl)butanoic acid". 2

  • Echemi. "(S)-(-)-2-Bromo-3-methylbutyric acid". 4

  • ACS Publications. "Synthesis and Pharmacological Evaluation of an Analogue of the Peptide Hormone Oxytocin That Contains a Mimetic of an Inverse γ-Turn". 3

Sources

Foundational

The Definitive Guide to the Preclinical Pharmacokinetic Profiling of 3-Methyl-2-(piperidin-1-yl)butanoic Acid Hydrochloride

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals Foreword: Charting the Course for a Novel Chemical Entity In the landscape of drug discovery and development, t...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Foreword: Charting the Course for a Novel Chemical Entity

In the landscape of drug discovery and development, the journey of a novel chemical entity (NCE) from the laboratory bench to potential clinical application is both arduous and exacting. A critical milestone in this journey is the comprehensive characterization of its pharmacokinetic (PK) profile. This guide provides an in-depth technical framework for conducting preclinical pharmacokinetic studies on 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride, a small molecule with a piperidine moiety suggesting potential interactions with biological systems. While specific in-vivo data for this compound is not publicly available, this document will serve as a robust, scientifically-grounded roadmap for its evaluation in animal models. By integrating established principles of pharmacokinetics with best practices in bioanalysis and data interpretation, this whitepaper aims to equip researchers with the necessary tools to generate reliable and meaningful data, thereby enabling informed decisions in the drug development process.

Introduction to 3-Methyl-2-(piperidin-1-yl)butanoic Acid Hydrochloride: A Structural Perspective

3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride is a synthetic organic compound with a molecular formula of C10H20ClNO2. Its structure features a butanoic acid backbone, a methyl group at the 3-position, and a piperidine ring attached to the second carbon. The hydrochloride salt form generally enhances solubility in aqueous media, a favorable characteristic for in-vivo studies.

The presence of the piperidine ring is of particular interest, as this motif is found in numerous biologically active compounds and can influence properties such as membrane permeability and metabolic stability.[1] The carboxylic acid group imparts acidic properties and potential for esterification or amide formation, which could be relevant for its metabolism and interaction with biological targets.[2]

Strategic Design of a Preclinical Pharmacokinetic Study

A well-designed pharmacokinetic study is paramount for obtaining high-quality data. The primary objective is to characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Selection of Animal Models: Bridging the Translational Gap

The choice of animal models is a critical decision in preclinical research, aiming to provide data that can be reasonably extrapolated to humans.[3][4] For a novel small molecule like 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride, a multi-species approach is recommended.

  • Rodent Models (Rats or Mice): These are typically the first choice for initial PK screening due to their small size, cost-effectiveness, and well-characterized physiology.[5] They are valuable for early assessment of oral bioavailability and clearance.

  • Non-Rodent Models (Beagle Dogs or Cynomolgus Monkeys): Data from a larger species is often required before advancing to clinical trials.[3] Dogs are frequently used due to their more predictable gastrointestinal absorption and metabolic pathways that can sometimes better reflect human metabolism.[3]

Dose Formulation and Administration Route

The formulation and route of administration should align with the intended clinical application.[5]

  • Intravenous (IV) Administration: An IV dose is essential to determine fundamental PK parameters such as clearance (CL) and volume of distribution (Vdss) in the absence of absorption-related factors. The compound should be dissolved in a biocompatible vehicle, such as a saline solution with a co-solvent like PEG400 if necessary.

  • Oral (PO) Administration: To assess oral bioavailability (F%), the compound is typically administered via oral gavage as a solution or suspension.[6] The choice between a solution and suspension can impact the rate and extent of absorption and should be carefully considered.[5]

Dosing and Sample Collection Schedule

The dose levels should be selected based on any available in-vitro efficacy or toxicology data. A typical study might involve a low and a high dose to assess dose proportionality. The blood sampling schedule is crucial for accurately capturing the plasma concentration-time profile. It should include frequent sampling during the initial absorption and distribution phases, followed by less frequent sampling during the elimination phase.

Table 1: Hypothetical Dosing and Sampling Schedule for a Rat PK Study

RouteDose Level (mg/kg)VehicleSampling Timepoints (post-dose)
IV1Saline/PEG4000 (pre-dose), 2, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hr
PO100.5% HPMC0 (pre-dose), 15, 30 min, 1, 2, 4, 8, 12, 24 hr

Bioanalytical Method Development and Validation: The Cornerstone of Reliable Data

The quantification of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride in biological matrices (e.g., plasma, urine) requires a sensitive, specific, and validated bioanalytical method. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule quantification.[7]

Method Development

Key aspects of method development include:

  • Selection of an appropriate internal standard (IS): Ideally, a stable isotope-labeled version of the analyte.

  • Optimization of chromatographic conditions: To achieve good separation from endogenous matrix components.

  • Optimization of mass spectrometric parameters: For sensitive and specific detection of the analyte and IS.

  • Sample preparation: A robust and reproducible extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is necessary to remove interfering substances from the biological matrix.

Method Validation

The bioanalytical method must be validated according to regulatory guidelines, such as those from the FDA and EMA.[7][8][9] Validation ensures that the method is reliable and fit for its intended purpose.[7]

Table 2: Key Parameters for Bioanalytical Method Validation

ParameterAcceptance Criteria (Typical)
Selectivity No significant interference at the retention time of the analyte and IS.
Calibration Curve Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
Recovery Consistent and reproducible.
Matrix Effect Minimal and consistent.
Stability Analyte is stable under various storage and processing conditions.

Experimental Workflow: From Dosing to Data

The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study.

G cluster_0 Pre-Study Phase cluster_1 In-Life Phase cluster_2 Bioanalytical Phase cluster_3 Data Analysis Phase A Dose Formulation C Dose Administration (IV and PO) A->C B Animal Acclimatization B->C D Blood Sample Collection C->D E Sample Processing (Plasma Separation) D->E F Sample Extraction E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Analysis (NCA) G->H I Report Generation H->I

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Pharmacokinetic Data Analysis: Unveiling the ADME Profile

Non-compartmental analysis (NCA) is the most common method for analyzing pharmacokinetic data from preclinical studies.[10][11][12] It relies on the application of the trapezoidal rule to calculate the Area Under the Curve (AUC) of the plasma concentration-time profile.[11][12]

Key Pharmacokinetic Parameters

The following table summarizes the key PK parameters derived from NCA and their significance.

Table 3: Essential Pharmacokinetic Parameters from Non-Compartmental Analysis

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentration.Related to the intensity of the drug's effect and potential toxicity.[10]
Tmax Time to reach Cmax.Indicates the rate of drug absorption.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration.Represents the total drug exposure over the measured time interval.[11]
AUC(0-inf) Area under the plasma concentration-time curve extrapolated to infinity.Represents the total drug exposure after a single dose.[11]
t1/2 Terminal elimination half-life.The time required for the plasma concentration to decrease by half during the elimination phase.
CL Clearance.The volume of plasma cleared of the drug per unit of time. A measure of the body's efficiency in eliminating the drug.
Vdss Volume of distribution at steady-state.An apparent volume into which the drug distributes in the body.
F% Oral Bioavailability.The fraction of the orally administered dose that reaches the systemic circulation.
Data Interpretation and Reporting

The calculated PK parameters should be presented in a clear and concise manner, typically in a tabular format, along with the mean plasma concentration-time profiles for each dose group. The interpretation of these data will provide insights into the compound's ADME properties and guide further development.

Delving Deeper: Metabolism and Excretion Studies

To gain a more complete understanding of the compound's fate in the body, further studies may be warranted.

In-Vitro Metabolism

Incubation of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride with liver microsomes or hepatocytes from different species (including human) can identify the major metabolic pathways and the cytochrome P450 (CYP) enzymes involved.[13] This information is crucial for predicting potential drug-drug interactions.

Excretion Studies

In-vivo studies involving the collection of urine and feces can determine the primary routes of excretion for the parent compound and its metabolites.[3]

Conclusion: A Data-Driven Path Forward

A thorough understanding of the pharmacokinetic properties of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride is fundamental to its progression as a potential therapeutic agent. The systematic approach outlined in this guide, from strategic study design and rigorous bioanalytical validation to comprehensive data analysis, provides a robust framework for generating the high-quality data necessary for informed decision-making in the drug development process. By adhering to these principles, researchers can confidently characterize the ADME profile of this novel chemical entity and pave the way for its further evaluation.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Vertex AI Search. (2025, December 26).
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  • Vertex AI Search. (2026, January 9). PK Statistics: Non-compartmental Analysis (NCA)
  • Datapharm Australia. (n.d.). Pharmacokinetics analysis series: Non-compartmental analysis. [Link]

  • Certara. (2023, January 20). Tips & Tricks for Streamlining Non-compartmental Pharmacokinetic Analysis. [Link]

  • Aplos Analytics. (2025, July 14). Reevaluating Non-Compartmental Analysis in Pharmacokinetics: A Data-Centric Perspective. [Link]

  • Gibaldi, M., & Perrier, D. (1982). Pharmacokinetics (2nd ed.). Marcel Dekker.
  • He, J., & Zhou, Z. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(24), 6439-6448.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. [Link]

  • Chakraborty, C., & Hsu, C. H. (2020). Role of animal models in biomedical research: a review. Journal of Biomedical Science, 27(1), 1-13.
  • International Journal of Research in Pharmaceutical and Chemical Sciences. (2023, May 30). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES.
  • Rustemi, Z., Gjorgoski, I., & Janevik-Ivanovska, E. (2021). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC.
  • European Medicines Agency. (2015, February 1). Pharmacokinetic studies in man - Scientific guideline. [Link]

  • Altasciences. (n.d.). THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. [Link]

  • PubChemLite. (n.d.). 3-methyl-2-(piperidin-1-yl)butanoic acid hydrochloride. [Link]

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  • Appchem. (n.d.). Butanoic acid, 3-methyl-, 3-piperidinyl ester, hydrochloride (1:1). [Link]

  • Hentze, M. W., et al. (2023). Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2. Pharmaceutical Research, 40(12), 2891-2903.
  • PMDA. (n.d.). MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY.
  • Sanhajariya, S. (2018). APPLICATION OF PHARMACOMETRIC METHODS IN CLINICAL TOXINOLOGY. University of Newcastle.
  • Shafi, A., et al. (2015). 3-Methyl-methcathinone: Pharmacokinetic profile evaluation in pigs in relation to pharmacodynamics. Journal of Psychopharmacology, 29(5), 606-614.
  • Muszalska, I., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 63(1), 3-8.
  • The Royal Society of Chemistry. (2022).
  • Richter, M. J., et al. (2022). In vitro metabolic fate of the synthetic cannabinoid receptor agonists QMMSB (quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate) and QMiPSB (quinolin-8-yl 4-methyl-3-((propan-2-yl)sulfamoyl)benzoate) and carboxylesterases activity testing. Drug Testing and Analysis, 14(12), 2095-2108.
  • Zhang, Y., et al. (2022). Pharmacokinetics, metabolite profiling, safety, and tolerability of inhalation aerosol of 101BHG-D01, a novel, long-acting and selective muscarinic receptor antagonist, in healthy Chinese subjects. Frontiers in Pharmacology, 13, 1045689.
  • Thomas, L., et al. (2008). (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors. Journal of Pharmacology and Experimental Therapeutics, 325(1), 175-182.
  • Giraldi, P. N., et al. (1976). Metabolic pathway of the diethylamide of trans-3-methyl-4-phenyl-3-butenoic acid, an hypolipemic agent, in the rabbit. Il Farmaco; edizione scientifica, 31(7), 481-487.
  • PubChem. (n.d.). 4-((4-Chlorophenyl)-2-pyridinylmethoxy)-1-piperidinebutanoic Acid. [Link]

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Exploratory

A Technical Guide to Elucidating the Receptor Binding Affinity Profile of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride

Abstract This technical guide provides a comprehensive framework for determining the receptor binding affinity profile of the novel compound, 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride. As a compound not exte...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for determining the receptor binding affinity profile of the novel compound, 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride. As a compound not extensively described in current scientific literature, a systematic and hypothesis-driven approach is essential to unveil its pharmacological targets. This document outlines a rationale for target selection based on structural analogy, details the gold-standard radioligand binding assay methodologies, and discusses data analysis and interpretation. It is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities. The protocols and strategies described herein are designed to establish a foundational understanding of the compound's molecular interactions, guiding future functional studies and therapeutic development.

Introduction and Rationale for Target Selection

The compound 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride is a novel chemical entity for which no public receptor binding data is currently available[1]. The process of characterizing such a compound begins with a comprehensive evaluation of its structure to generate a testable hypothesis about its potential biological targets. This initial step is critical for designing an efficient and cost-effective screening strategy.

The structure of the compound features two key pharmacophoric moieties: a piperidine ring and a butanoic acid backbone.

  • Piperidine Moiety : The piperidine heterocycle is a ubiquitous structural motif found in a vast array of neuropharmacological agents and natural alkaloids[2]. Its presence is associated with activity at numerous receptor systems, including opioid, sigma (σ), and nicotinic acetylcholine receptors, as well as monoamine transporters[3][4][5]. The conformational flexibility of the piperidine ring allows it to adapt to the binding pockets of diverse protein targets[6]. Many clinically used analgesics, antipsychotics, and antihistamines incorporate this ring system[7][8].

  • Butanoic Acid Moiety : Butanoic acid, also known as butyric acid, is a short-chain fatty acid with known biological activity. Its derivatives are recognized as histone deacetylase (HDAC) inhibitors and can influence cellular differentiation and apoptosis[9][10]. Structurally, it bears resemblance to the neurotransmitter γ-aminobutyric acid (GABA), suggesting a potential for interaction with GABA receptors[11][12].

Based on these structural precedents, a primary screening panel should be designed to assess the compound's affinity for receptors and transporters commonly targeted by piperidine- and butanoic acid-containing molecules. This hypothesis-driven approach ensures that initial resources are focused on the most probable biological targets.

The Methodological Core: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor due to their high sensitivity, reproducibility, and robustness[13][14]. The fundamental principle involves a competitive interaction between a radiolabeled ligand (radioligand) with known high affinity and the unlabeled test compound for a finite number of receptor sites in a biological preparation, such as a cell membrane homogenate[13][15].

Principle of Competitive Binding Assays

In a competitive binding assay, a fixed concentration of a specific radioligand and a fixed amount of receptor preparation are incubated with varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor. As the concentration of the test compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the receptors. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 (half-maximal inhibitory concentration).

The IC50 value is dependent on the concentration of the radioligand used in the assay. To determine a true measure of affinity, the IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation[16]. The Ki is an intrinsic measure of the affinity of the test compound for the receptor and is independent of the assay conditions.

Cheng-Prusoff Equation: K_i = IC_50 / (1 + [L]/K_d) Where:

  • Ki = Inhibition constant for the test compound

  • IC50 = Concentration of the test compound that inhibits 50% of specific radioligand binding

  • [L] = Concentration of the radioligand used in the assay

  • Kd = Equilibrium dissociation constant of the radioligand for the receptor

Experimental Workflow for Receptor Binding Profiling

The following diagram illustrates the typical workflow for a competitive radioligand binding assay using a filtration method.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Incubation cluster_sep Phase 3: Separation & Counting cluster_analysis Phase 4: Data Analysis P1 Prepare Receptor Source (e.g., Cell Membrane Homogenate) A1 Combine Receptor, Radioligand, and Test Compound in Assay Buffer P1->A1 P2 Prepare Test Compound (Serial Dilutions of 3-Methyl-2- (piperidin-1-yl)butanoic acid HCl) P2->A1 P3 Prepare Radioligand (Fixed Concentration) P3->A1 A2 Incubate to Reach Equilibrium (e.g., 60 min at 30°C) A1->A2 S1 Rapid Vacuum Filtration (Separates Bound from Free Radioligand) A2->S1 S2 Wash Filters to Remove Non-specific Binding S1->S2 S3 Quantify Radioactivity (Liquid Scintillation Counting) S2->S3 D1 Plot % Inhibition vs. log[Test Compound] S3->D1 D2 Calculate IC50 via Non-linear Regression D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

The following protocols are generalized and should be optimized for each specific receptor target[14].

Preparation of Receptor Membranes

For this study, commercially available membrane preparations from cells stably transfected with the human recombinant receptor of interest (e.g., from HEK293 cells) are recommended for consistency and reliability[17]. Alternatively, membranes can be prepared from rodent brain tissue.

  • Homogenization : Thaw frozen tissue or cell pellets on ice and homogenize in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

  • Centrifugation : Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Pelleting Membranes : Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.

  • Washing : Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step to wash the membranes.

  • Final Preparation : Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method like the Pierce® BCA assay.

  • Storage : Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay Protocol (96-Well Format)
  • Plate Setup : In a 96-well plate, set up triplicate wells for:

    • Total Binding : Receptor membranes + Radioligand + Assay Buffer.

    • Non-specific Binding (NSB) : Receptor membranes + Radioligand + a high concentration of a known unlabeled ligand (displacer).

    • Test Compound : Receptor membranes + Radioligand + varying concentrations of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride (typically 10 concentrations over a 5-log unit range).

  • Reagent Addition : Add the components to each well in the following order, for a final volume of 250 µL[18]:

    • 150 µL of diluted receptor membrane preparation (e.g., 50-100 µg protein).

    • 50 µL of test compound, buffer (for total binding), or displacer (for NSB).

    • 50 µL of radioligand solution.

  • Incubation : Incubate the plate with gentle agitation for a predetermined time and temperature to reach equilibrium (e.g., 60 minutes at 30°C)[18].

  • Filtration : Terminate the incubation by rapid vacuum filtration onto glass fiber filters (e.g., GF/C filters presoaked in 0.3% polyethyleneimine) using a 96-well cell harvester[13][19]. This step separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

  • Washing : Immediately wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to minimize non-specific binding.

  • Drying : Dry the filters for 30 minutes at 50°C.

  • Counting : Place the dried filters into scintillation vials or a filter plate, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Proposed Target Panel and Data Presentation

Based on the structural rationale, the following primary screening panel is proposed. The results should be summarized in a clear, tabular format.

Receptor/Transporter FamilyTargetRadioligandDisplacer for NSB
Opioid µ-Opioid (MOP)[³H]-DAMGONaloxone
δ-Opioid (DOP)[³H]-NaltrindoleNaltrindole
κ-Opioid (KOP)[³H]-U69,593U69,593
GABAergic GABA-A[³H]-MuscimolGABA
GABA-B[³H]-BaclofenBaclofen
Glutamatergic NMDA[³H]-MK-801MK-801
Monoamine Transporters Dopamine (DAT)[³H]-WIN 35,428Cocaine
Norepinephrine (NET)[³H]-NisoxetineDesipramine
Serotonin (SERT)[³H]-CitalopramFluoxetine
Sigma Sigma-1 (σ₁)[³H]-(+)-PentazocineHaloperidol
Sigma-2 (σ₂)[³H]-DTGHaloperidol

This table is a proposed starting point and can be expanded based on initial findings.

Data Analysis and Interpretation

Caption: Data analysis pipeline from raw counts to affinity profile.

The primary output is a list of Ki values. A lower Ki value indicates a higher binding affinity[20].

  • High Affinity : Ki < 100 nM

  • Moderate Affinity : 100 nM < Ki < 1000 nM

  • Low/No Affinity : Ki > 1000 nM

The selectivity profile is determined by comparing the Ki values across the different targets. A compound is considered selective if it has a significantly higher affinity (e.g., >10-fold) for one receptor over others. This profile is crucial for predicting potential therapeutic effects and off-target side effects[21].

Alternative and Advanced Methodologies

While radioligand binding is the workhorse, other techniques can provide complementary information.

  • Label-Free Technologies : Methods like Surface Plasmon Resonance (SPR) , Biolayer Interferometry (BLI) , and Isothermal Titration Calorimetry (ITC) measure binding events without the need for labels[20][22]. These techniques can provide kinetic data (on- and off-rates) in addition to affinity constants.

  • Mass Spectrometry (MS) Binding Assays : A newer approach that directly measures the amount of bound and free ligand using mass spectrometry, eliminating the need for any labels (radioactive or fluorescent)[23].

Conclusion and Future Directions

This guide provides a robust, hypothesis-driven strategy for the initial pharmacological characterization of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride. By systematically applying competitive radioligand binding assays against a structurally-informed panel of receptors, researchers can generate a comprehensive binding affinity profile.

It is imperative to recognize that binding affinity does not equate to functional activity. A high-affinity interaction could represent an agonist, antagonist, or inverse agonist. Therefore, any significant binding interactions identified through this screening process must be followed up with appropriate functional assays (e.g., cAMP accumulation, calcium flux, or GTPγS binding assays) to determine the functional consequence of the compound binding to its target[22][24]. The resulting affinity and selectivity profile will be instrumental in guiding the subsequent stages of drug discovery and development.

References

  • [Anonymous] (2023, January 27). Novel Receptor-Binding-Based Assay for the Detection of Opioids in Human Urine Samples.
  • [Anonymous] Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
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  • [Anonymous] Radioligand Binding Assay. Gifford Bioscience.
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  • [Anonymous] Radioligand binding assays. Bio-protocol.
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  • [Anonymous] Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC.
  • [Anonymous] Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. STOP HIV/AIDS.
  • [Anonymous] Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
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  • [Anonymous] (2022, March 30). An original approach to measure ligand/receptor binding affinity in non-purified samples.
  • [Anonymous] (2023, July 26). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
  • [Anonymous] (2025, April 11). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science (RSC Publishing).
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  • [Anonymous] (2024, March 4). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review.
  • [Anonymous] (2020, May 18). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers.
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Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride

Intended Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry. Abstract This application note provides a detailed and reliable protocol for the synthesis of 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Intended Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Abstract

This application note provides a detailed and reliable protocol for the synthesis of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride, an N-substituted derivative of the amino acid valine. The synthetic strategy is centered around a one-pot reductive amination of 3-methyl-2-oxobutanoic acid with piperidine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. The protocol is designed to be highly reproducible, offering a practical guide for the efficient laboratory-scale preparation of this compound. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, and includes guidance on work-up, purification, and final salt formation. The causality behind key experimental choices is explained to provide a deeper understanding of the process.

Introduction: The Significance of N-Substituted Amino Acids

N-substituted amino acids are a pivotal class of molecules in contemporary drug discovery and development. The incorporation of substituents on the amino group of an amino acid can profoundly influence its conformational properties, metabolic stability, and biological activity. Specifically, the introduction of a piperidine moiety, as in the case of 3-Methyl-2-(piperidin-1-yl)butanoic acid, can enhance lipophilicity and modulate the pharmacokinetic profile of parent molecules. This makes such compounds valuable building blocks in the synthesis of peptidomimetics, novel therapeutics, and as scaffolds in combinatorial chemistry.

The synthesis of N-substituted amino acids can be achieved through various methods, with reductive amination being a particularly powerful and widely adopted strategy due to its operational simplicity and broad substrate scope.[1][2] This method involves the in-situ formation and reduction of an imine or iminium ion intermediate, typically in a one-pot procedure.[1]

This application note presents a comprehensive protocol for the synthesis of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride, beginning with commercially available starting materials.

Synthetic Strategy: Reductive Amination

The chosen synthetic route is a direct reductive amination of 3-methyl-2-oxobutanoic acid with piperidine. This approach is favored over other methods like the Strecker synthesis due to its milder reaction conditions and the avoidance of highly toxic cyanide reagents.[3][4]

The reaction proceeds in two key stages within a single pot:

  • Iminium Ion Formation: The reaction is initiated by the condensation of the ketone group of 3-methyl-2-oxobutanoic acid with the secondary amine, piperidine, to form a transient iminium ion intermediate.

  • Reduction: The iminium ion is then selectively reduced by sodium triacetoxyborohydride to yield the target tertiary amine, 3-Methyl-2-(piperidin-1-yl)butanoic acid.

The final step involves the conversion of the free base into its hydrochloride salt to facilitate isolation and improve stability.

Reaction Scheme

G cluster_reaction Overall Reaction Reactants 3-Methyl-2-oxobutanoic acid + Piperidine Reducing_Agent NaBH(OAc)₃ DCM Intermediate 3-Methyl-2-(piperidin-1-yl)butanoic acid (Free Base) Reactants->Intermediate Reductive Amination Acid HCl in Diethyl Ether Product 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride Intermediate->Product Salt Formation G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Dissolve 3-methyl-2-oxobutanoic acid in anhydrous DCM B 2. Add piperidine A->B C 3. Stir for 1 hr (imine formation) B->C D 4. Add NaBH(OAc)₃ C->D E 5. Stir overnight D->E F 6. Quench with NaHCO₃ (aq) E->F G 7. Extract with DCM F->G H 8. Dry and concentrate G->H I 9. Dissolve in diethyl ether H->I J 10. Add HCl in diethyl ether I->J K 11. Filter and dry product J->K

Sources

Application

How to dissolve 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride for cell culture assays

Application Note: Solubilization and Preparation of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride for In Vitro Cell Culture Assays Introduction & Scope In preclinical drug development and cellular profiling, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization and Preparation of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride for In Vitro Cell Culture Assays

Introduction & Scope

In preclinical drug development and cellular profiling, the integrity of your experimental data is fundamentally tied to how your compounds are prepared. 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride (CAS: 1214690-59-1) is a specialized synthetic amino acid derivative featuring a piperidine moiety[1],[2].

As an Application Scientist, I frequently observe that the mishandling of hydrochloride (HCl) salts during media preparation leads to localized pH shifts, compound precipitation, and artifactual cytotoxicity. This guide provides a self-validating, step-by-step protocol for dissolving this compound, ensuring high bioavailability and zero contamination in sensitive cell culture assays.

Physicochemical Profiling

Before introducing any solvent, it is critical to understand the quantitative properties of the target molecule. The hydrochloride salt form is specifically synthesized to enhance the compound's aqueous solubility and stability compared to its free-base counterpart[3],[4].

PropertyValue
Chemical Name 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride
CAS Number 1214690-59-1
Molecular Formula C10H19NO2 · HCl
Molecular Weight ~221.72 g/mol
Physical State Solid / Powder
Primary Solvents Ultrapure Water, PBS, Anhydrous DMSO

Causality in Solvent Selection: The "Why" Behind the Protocol

The choice of solvent dictates the downstream reliability of your assay. You must select your solubilization route based on your experimental endpoints:

  • Aqueous Solvents (Water/PBS) - The Gold Standard : Because this compound is an HCl salt of an amine, the protonated nitrogen significantly enhances its solubility in water[3],[5]. Using sterile ultrapure water or Phosphate-Buffered Saline (PBS) allows for a "zero-DMSO" vehicle. This is crucial when working with primary stem cells or hepatocytes, as even low concentrations of DMSO can induce transcriptomic shifts or unwanted differentiation.

  • Dimethyl Sulfoxide (DMSO) - The Storage Alternative : While the compound is water-soluble, researchers often default to DMSO for creating highly concentrated (e.g., 50 mM), long-term storage stocks[6]. If utilizing DMSO, the final concentration in the cell culture media must be strictly maintained below 0.1% (v/v) to prevent basal cytotoxicity.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system. Do not skip the Quality Control (QC) checkpoints.

Protocol A: Zero-DMSO Aqueous Stock Preparation (Recommended)
  • Aseptic Weighing : Inside a biosafety cabinet, weigh the required mass of the compound.

  • Reconstitution : Add pre-warmed (37°C) ultrapure cell-culture grade water or PBS to achieve a 10 mM stock.

    • Causality: Warming the solvent increases the thermodynamic dissolution rate and prevents cold-shock precipitation[6].

  • pH Verification (Critical Checkpoint) : HCl salts release protons upon dissolution, which can severely acidify unbuffered water. Check the pH of a 10 µL aliquot. If the pH drops below 5.0, titrate with 0.1 N NaOH until it reaches physiological pH (~7.2), or ensure your final culture media has sufficient buffering capacity (e.g., HEPES-buffered DMEM).

  • Sterile Filtration : Pass the solution through a 0.22 µm Polyethersulfone (PES) or Polyvinylidene fluoride (PVDF) syringe filter.

    • Causality: PES and PVDF membranes are the industry standard for cell culture media due to their exceptionally low protein binding, efficient bioburden removal, and fast flow rates,[7].

  • Aliquoting : Divide into single-use aliquots (e.g., 100 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to maintain compound integrity.

Protocol B: DMSO Stock Preparation (For Long-Term Storage)
  • Reconstitution : Dissolve the powder in anhydrous, sterile-filtered DMSO to a concentration of 50 mM.

  • Filtration Warning : Do not use standard PES or Cellulose Acetate filters for DMSO.

    • Causality: DMSO acts as a strong organic solvent that will dissolve these membranes, releasing toxic polymers directly into your stock. If filtration is absolutely necessary, you must use a solvent-resistant Polytetrafluoroethylene (PTFE) membrane.

  • Media Dilution : When preparing the working solution, add the DMSO stock dropwise to the pre-warmed cell culture medium while gently vortexing.

    • Causality: Dropwise addition prevents localized high concentrations of the drug, which can cause irreversible micro-precipitation[6].

Workflow Visualization

G Start 3-Methyl-2-(piperidin-1-yl) butanoic acid HCl Weigh Aseptic Weighing Start->Weigh Decision Solvent Selection Weigh->Decision Water Aqueous (Water/PBS) Decision->Water Zero-DMSO DMSO Organic (DMSO) Decision->DMSO Stock Storage FilterAq 0.22 µm PES Filter Water->FilterAq FilterOrg 0.22 µm PTFE Filter DMSO->FilterOrg Aliquot Aliquot & Freeze (-20°C) FilterAq->Aliquot FilterOrg->Aliquot Dilute Dilute in Media (37°C) Aliquot->Dilute QC QC: pH & Microscopy Dilute->QC

Workflow for the solubilization and sterile filtration of hydrochloride salts.

Quality Control & Assay Validation

To ensure your protocol is self-validating and your cells remain free of contamination[8],[9], perform the following checks before applying the compound to your experimental plates:

  • Osmolality Check : High concentrations of dissolved salts can alter the osmotic pressure of the media. Ensure the final supplemented media remains within the physiological range for mammalian cells (280–320 mOsm/kg).

  • Microscopic Inspection : Before adding the treated media to your cells, incubate the media at 37°C for 30 minutes. Inspect it under an inverted phase-contrast microscope at 20X magnification to confirm the complete absence of micro-crystals or precipitation.

References

  • AccelaChem. "10252-00-3,methyl N-(4-aminophenyl)-N-methylcarbamate-AccelaChem / 3-methyl-2-(piperidin-1-yl)butanoic acid hydrochloride". Available at: [Link]

  • AS-1. "88-3283-17 Enamine 化合物 250mg CAS No:1214690-59-1". Available at:[Link]

  • Sartorius. "Preparation: Cell Passaging, Expansion and Culture Contamination". Available at:[Link]

  • National Institutes of Health (PMC). "Comparative Evaluation of the Performance of Sterile Filters for Bioburden Protection and Final Fill in Biopharmaceutical Processes". Available at:[Link]

  • Baseclick. "L-lysine hydrochloride for Research". Available at:[Link]

  • RSC Publishing. "Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts". Available at:[Link]

  • ResearchGate. "Can niraparib hydrochloride be used directly in cell experiments?". Available at:[Link]

Sources

Method

Application Note: Preparation and Handling of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride Stock Solutions in DMSO

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Scope 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride is a specialized amino acid derivative featuring a pi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Scope

3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride is a specialized amino acid derivative featuring a piperidine moiety, frequently utilized as an intermediate or active compound in pharmacological screening[1],[2]. The integrity of any downstream biological or biochemical assay is fundamentally dependent on the precise preparation of its stock solution.

As a Senior Application Scientist, I have structured this protocol to address the most common modes of failure in compound handling: incorrect molarity calculations due to salt forms, hydrolytic degradation from hygroscopic solvents, and precipitation during solvent exchange. This guide provides a self-validating, step-by-step methodology for formulating stable stock solutions in Dimethyl Sulfoxide (DMSO).

Chemical and Physical Properties

Before initiating any wet-lab procedures, it is critical to verify the exact chemical form of your compound. A frequent source of experimental error is calculating molarity using the free base molecular weight when the hydrochloride (HCl) salt was procured, leading to a ~16.4% deficit in target concentration.

PropertySpecification
Compound Name 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride
Free Base CAS Number 757917-12-7[1]
HCl Salt CAS Number 1214690-59-1[2]
Molecular Formula C10H19NO2 · HCl
Molecular Weight (Salt) 221.73 g/mol
Molecular Weight (Free Base) 185.27 g/mol [1]
Purity Requirement ≥95%[1]
Recommended Solvent Anhydrous DMSO (Cell Culture Grade, ≥99.9%)[3]

Mechanistic Logic & Causality (E-E-A-T)

The experimental choices in this protocol are governed by the physicochemical realities of the compound and the solvent:

  • Why Anhydrous DMSO? DMSO is highly hygroscopic. If standard laboratory-grade DMSO is used, or if the bottle is left unsealed, it rapidly absorbs atmospheric moisture[3]. The introduction of water into the stock solution can trigger the dissociation of the hydrochloride salt, causing localized pH shifts that may precipitate the free base or accelerate hydrolytic degradation[4].

  • Why Avoid Freeze-Thaw Cycles? Repeated thermal cycling causes transient micro-precipitations. Over time, the compound may fail to fully redissolve, leading to a gradual, unnoticed drop in the stock's active concentration[3],[4].

  • Filter Material Causality: DMSO is an aggressive organic solvent that will dissolve standard cellulose acetate or nylon filters, leaching toxic polymers into your sterile stock. Only Polytetrafluoroethylene (PTFE) filters possess the chemical inertness required for this procedure[4].

Causality DMSO Anhydrous DMSO Moisture Atmospheric Moisture DMSO->Moisture Absorbs (if exposed) PTFE PTFE Filter (Solvent Resistant) DMSO->PTFE Filter via Nylon Cellulose/Nylon Filter (Incompatible) DMSO->Nylon DO NOT filter via Salt Compound HCl Salt Salt->DMSO Dissolves in Success Stable, Sterile Stock PTFE->Success Fail Filter Degradation / Contamination Nylon->Fail

Mechanistic logic dictating solvent handling and filter material selection.

Experimental Workflow

Workflow Step1 1. Equilibrate Reagents (Room Temperature) Step2 2. Weigh Compound (Analytical Balance) Step1->Step2 Step3 3. Add Anhydrous DMSO (Vortex / Sonicate) Step2->Step3 Step4 4. Sterile Filtration (0.22 µm PTFE Filter) Step3->Step4 Step5 5. Aliquot & Store (-20°C to -80°C) Step4->Step5

Standardized workflow for DMSO stock solution preparation.

Detailed Preparation Protocol

Example Calculation: Preparing 1.0 mL of a 10 mM Stock Solution. (Target: 10 mmol/L × 221.73 g/mol = 2.2173 g/L = 2.22 mg/mL)

Step 1: Thermal Equilibration

  • Action: Transfer the sealed vial of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride and the anhydrous DMSO from cold storage to a desiccator at room temperature for 30 minutes prior to opening[3].

  • Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the hygroscopic powder and solvent, compromising molarity and stability.

Step 2: Precision Weighing

  • Action: Inside a chemical fume hood, carefully weigh exactly 2.22 mg of the compound using a calibrated analytical balance[5]. Transfer the powder to a sterile, amber microcentrifuge tube.

  • Causality: Amber tubes are utilized to mitigate potential photolytic degradation during long-term storage[5].

Step 3: Dissolution & Homogenization

  • Action: Add 1.0 mL of Anhydrous DMSO to the tube. Tightly cap and vortex vigorously for 1-2 minutes[3].

  • Causality: If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath at room temperature for 5-10 minutes[3]. Sonication provides acoustic cavitation to break apart crystalline aggregates without applying excessive thermal stress.

Step 4: Sterile Filtration

  • Action: Draw the homogenized solution into a solvent-resistant syringe. Attach a 0.22 µm PTFE syringe filter and dispense the solution into a fresh, sterile amber vial.

  • Causality: High temperature and high-pressure sterilization (autoclaving) will destroy the compound[4]. Cold filtration via PTFE ensures sterility for cell-based assays without chemical leaching.

Step 5: Aliquoting and Cryopreservation

  • Action: Divide the filtered stock into 20 µL to 50 µL single-use aliquots in sterile PCR tubes or micro-vials. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months)[4].

  • Causality: Aliquoting creates a closed system for each experiment, absolutely preventing freeze-thaw degradation[3],[4].

Self-Validation System: The Pilot Dilution

To ensure trustworthiness, this protocol mandates a self-validation step before committing the stock to high-value biological assays.

  • The Mock Dilution: Prepare a 1:1000 dilution of your stock into your final assay buffer or complete cell culture medium (e.g., adding 1 µL of stock to 999 µL of medium)[3].

  • Verification: Visually inspect the solution against a dark background and measure absorbance at 600 nm.

  • Causality: A clear solution validates that the compound remains fully soluble upon transition from DMSO to an aqueous environment. Furthermore, this 1:1000 dilution ensures the final DMSO concentration is 0.1%, which is well below the 0.3% to 0.5% threshold where solvent-induced cytotoxicity or upregulation of CY450 drug-metabolizing enzymes occurs[3],[4],[5].

References

  • Title : 10252-00-3,methyl N-(4-aminophenyl)-N-methylcarbamate-AccelaChem Source : accelachem.com URL : [Link]

  • Title : Compound Handling Instructions - MCE Source : medchemexpress.cn URL : [Link]

  • Title : Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment Source : emulatebio.com URL :[Link]

Sources

Application

Application Note: 3-Methyl-2-(piperidin-1-yl)butanoic Acid Hydrochloride in Peptidomimetic Drug Discovery

Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols Executive Summary The development of peptide-based therapeutics is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols

Executive Summary

The development of peptide-based therapeutics is frequently hindered by poor metabolic stability and low blood-brain barrier (BBB) permeability. 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride is a highly constrained, non-natural amino acid derivative engineered to overcome these limitations. By replacing the primary amine of L-valine with a pentamethylene (piperidine) ring, this building block functions as a highly lipophilic, sterically demanding N -terminal capping agent. Its incorporation restricts the ϕ (phi) dihedral angle of the peptide backbone, locking the molecule into bioactive conformations while providing absolute resistance against aminopeptidase degradation.

Physicochemical Profile

Understanding the structural constraints of this intermediate is critical for successful coupling. Because the nitrogen atom is fully alkylated (tertiary amine), this compound cannot act as an acyl acceptor and is utilized exclusively as an acyl donor (e.g., for N -terminal capping or small-molecule API synthesis).

PropertyValueCausality / Significance
Chemical Name 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride N -alkylated valine derivative.
CAS Number 1214690-59-1 (HCl salt) 1 / 757917-12-7 (Free base) 2Determines stoichiometry; HCl salt requires prior neutralization.
Molecular Weight 221.73 g/mol (HCl salt)Used for precise equivalent calculations during SPPS.
Amine Type TertiaryCannot participate in further amide bond extension.
Steric Environment Extreme ( α -carbon shielded by isopropyl and piperidine)Necessitates high-efficiency uronium coupling reagents (HATU).

Mechanistic Insights: Conformational Locking and Protease Resistance

In natural peptides, the N -terminal primary amine is rapidly recognized and cleaved by circulating exopeptidases. The piperidine core is a privileged pharmacophore in medicinal chemistry 3. When integrated into an amino acid framework, the N -piperidinyl substitution eliminates hydrogen-bond donor capacity, thereby increasing lipophilicity and facilitating central nervous system (CNS) penetration—a strategy heavily utilized in the design of next-generation opioid peptidomimetics 4. Furthermore, the massive steric bulk generated by the adjacent isopropyl side chain and the piperidine ring physically blocks protease active sites.

MechanisticPathway A Natural Peptide (L-Valine N-Terminus) C Protease Binding (Aminopeptidases) A->C Susceptible B Peptidomimetic (N-Piperidinyl Valine) D Steric Clash & Conformational Lock B->D Resistant E Rapid Cleavage (t1/2 < 10 min) C->E Hydrolysis F Metabolic Stability (t1/2 > 24 hours) D->F Shielding

Mechanistic pathway demonstrating how N-piperidinyl substitution prevents proteolytic cleavage.

Experimental Protocols: Overcoming Steric Hindrance in Amide Coupling

Standard carbodiimide chemistry (EDC/DCC) fails to couple 3-Methyl-2-(piperidin-1-yl)butanoic acid efficiently due to the extreme steric shielding of its carboxylate group. To overcome this kinetic barrier, the protocol below utilizes HATU (which generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester) combined with elevated temperature.

Solid-Phase N -Terminal Capping Protocol

Reagents Required:

  • 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride (3.0 eq relative to resin loading)

  • HATU (2.9 eq)

  • HOAt (3.0 eq)

  • N,N -Diisopropylethylamine (DIPEA) (7.0 eq) Note: Extra equivalents are required to neutralize the HCl salt of the amino acid.

  • Anhydrous DMF

Step-by-Step Methodology:

  • Resin Preparation: Ensure the N -terminal amine of the resin-bound peptide is fully deprotected (e.g., using 20% piperidine in DMF) and washed thoroughly with DMF (5 × 3 mL) and DCM (5 × 3 mL).

  • Salt Neutralization & Pre-Activation: In a dry vial, dissolve 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in minimal anhydrous DMF. Add DIPEA (7.0 eq). Causality: The base first neutralizes the HCl salt, allowing the free carboxylate to attack the uronium species. A 2-minute pre-activation time is strictly observed to prevent the formation of inactive guanidinium byproducts.

  • Coupling: Transfer the activated mixture to the resin. Agitate at 50°C for 2 hours (or utilize microwave assistance at 75°C for 15 minutes). Causality: Thermal energy is mandatory to overcome the rotational energy barrier imposed by the piperidine and isopropyl groups during the nucleophilic attack.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 3 mL) and DCM (5 × 3 mL).

Self-Validating Quality Control System

Because the resulting amide bond is highly sterically hindered, standard colorimetric assays (like the Kaiser test) are prone to false negatives; the unreacted primary amines may be physically obscured from the ninhydrin reagent.

Validation Protocol:

  • Micro-Cleavage: Extract ~5 mg of the coupled resin. Treat with 100 µL of a cleavage cocktail (TFA/H₂O/TIS, 95:2.5:2.5) for 30 minutes.

  • Preparation: Evaporate the TFA under a gentle stream of nitrogen. Re-dissolve the residue in 200 µL of 50% Acetonitrile/Water.

  • LC-MS Analysis: Inject 5 µL into a high-resolution LC-MS system.

  • Validation Criteria: The coupling is only validated if the Extracted Ion Chromatogram (EIC) shows >95% conversion to the target mass [M+H]+ . Furthermore, the presence of a single sharp peak ensures that the basic conditions (DIPEA) did not cause epimerization at the α -carbon. If a doublet is observed, the coupling must be repeated using a weaker base (e.g., 2,4,6-collidine).

Workflow N1 1. Salt Neutralization (HCl + DIPEA) N2 2. Carboxylate Activation (HATU + HOAt) N1->N2 N3 3. N-Terminal Capping (Resin-bound Amine) N2->N3 N4 4. Cleavage from Resin (TFA/Scavengers) N3->N4 N5 5. Micro-Cleavage LC-MS Validation N4->N5

Workflow for the solid-phase N-terminal capping using sterically hindered piperidinyl valine.

Quantitative Data: Pharmacokinetic Optimization

The table below summarizes the typical pharmacokinetic enhancements observed when a standard L-Valine N -terminus is replaced with the 3-Methyl-2-(piperidin-1-yl)butanoic acid moiety in a model peptidomimetic framework.

ParameterUncapped Peptide (L-Valine) N -Piperidinyl Valine CappedMechanistic Causality
Plasma Half-Life ( t1/2​ ) < 30 minutes> 24 hoursComplete shielding of the N -terminal amide bond from exopeptidases 4.
BBB Permeability ( Papp​ ) Low ( <1×10−6 cm/s)High ( >15×10−6 cm/s)Masking of the primary amine reduces hydrogen bond donors, increasing overall lipophilicity 4.
Conformational State Highly FlexibleRigidified ( β -turn bias)The bulky piperidine ring drastically restricts the ϕ dihedral angle, pre-organizing the peptide for receptor binding 3.

References

  • [1] Title: 10252-00-3,methyl N-(4-aminophenyl)-N-methylcarbamate-AccelaChem Source: accelachem.com URL:[Link]

  • [4] Title: Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC - NIH Source: nih.gov URL:[Link]

  • [3] Title: Pharmaceutically available drugs containing the piperidine core structure - ResearchGate Source: researchgate.net URL:[Link]

Sources

Method

Topic: Mass Spectrometry Fragmentation Parameters for 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction 3-Methyl-2-(piperidin-1-yl)butanoic acid is a substituted α-amino acid containing a piperidine moiety. This structural comb...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-(piperidin-1-yl)butanoic acid is a substituted α-amino acid containing a piperidine moiety. This structural combination is prevalent in numerous pharmaceutical compounds and novel chemical entities. Understanding the mass spectrometric behavior of such molecules is fundamental for their unambiguous identification, structural elucidation, and quantification in complex matrices. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for this purpose, providing high sensitivity and structural information through controlled fragmentation.[1][2]

This application note provides a detailed protocol and theoretical framework for the analysis of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride using Collision-Induced Dissociation (CID). We will explore the predictable fragmentation pathways based on the established principles of α-amino acid and piperidine ring chemistry, offering a robust methodology for researchers in pharmaceutical development and chemical analysis.[3][4][5]

Chemical Profile

PropertyValueSource
Compound Name 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride-
Molecular Formula C₁₀H₁₉NO₂[6]
Monoisotopic Mass 185.1416 g/mol [6]
Protonated Mass [M+H]⁺ 186.1489 m/z[6]
Chemical Structure alt text PubChem

Experimental Protocol

This protocol outlines the steps for sample preparation and analysis using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Parameters may require minor optimization based on the specific instrument used.

Sample Preparation

The hydrochloride salt form of the analyte is readily soluble in aqueous and polar organic solvents.

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride and dissolve it in 1 mL of a 50:50 mixture of methanol and deionized water.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to achieve a final concentration of 1 µg/mL. This solution can be used for direct infusion or LC-MS/MS analysis.

Liquid Chromatography (LC) Method

For analysis in complex mixtures, chromatographic separation is recommended to reduce matrix effects.

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for polar, ionizable compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase chromatography.
Flow Rate 0.3 mL/minStandard for analytical scale LC-MS.
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutesA generic gradient suitable for initial screening.
Injection Volume 5 µLAdjustable based on sample concentration and instrument sensitivity.
Column Temp. 40 °CEnsures reproducible retention times.
Mass Spectrometry (MS) Method

The analysis is performed using electrospray ionization in positive ion mode, as the two nitrogen atoms are basic and readily protonated.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry Prep Stock & Working Solutions LC Reverse-Phase C18 Chromatography Prep->LC ESI ESI+ Ionization LC->ESI MS1 MS1 Full Scan (Confirm [M+H]⁺) ESI->MS1 MS2 MS/MS Product Ion Scan (Collision-Induced Dissociation) MS1->MS2 Detector Fragment Ion Detection MS2->Detector

Caption: Experimental workflow from sample preparation to MS/MS detection.

ParameterRecommended SettingRationale
Ionization Mode ESI, PositiveThe piperidine and alpha-amino nitrogen atoms are basic and readily accept a proton.[1][7]
Capillary Voltage 3.5 - 4.0 kVOptimizes the electrospray process for efficient ion generation.[7]
Source Temperature 120 - 150 °CAids in the desolvation of droplets.
Desolvation Gas Nitrogen, 500 - 700 L/hrFacilitates solvent evaporation from the ESI droplets.
Desolvation Temp. 350 - 450 °CEnsures complete desolvation before ions enter the mass analyzer.
MS1 Scan Range 50 - 300 m/zCovers the expected precursor ion mass ([M+H]⁺ at 186.15 m/z).
ParameterRecommended SettingRationale
Precursor Ion 186.15 m/zThe protonated molecule [M+H]⁺.
Isolation Window ± 0.5 DaIsolates the precursor ion of interest for fragmentation.
Activation Type Collision-Induced Dissociation (CID)Uses collisions with an inert gas to induce fragmentation.[8][9]
Collision Gas ArgonCommon inert gas for CID; provides efficient energy transfer.[9]
Collision Energy 10 - 40 eV (Ramp)A ramp allows for the observation of fragments formed at different energy levels, providing a comprehensive fragmentation spectrum.

Predicted Fragmentation Pathway

The fragmentation of protonated 3-Methyl-2-(piperidin-1-yl)butanoic acid is expected to be directed by the charge localized on the nitrogen atoms and the inherent instability of the carboxylic acid group. Two primary fragmentation routes are proposed:

  • Loss of Water and Carbon Monoxide: This is a classic fragmentation pathway for protonated α-amino acids.[4][5][10] The initial loss of water followed by the loss of carbon monoxide results in the formation of a stable iminium ion. The total neutral loss is 46 Da.

  • Piperidine Ring Fragmentation: The piperidine moiety can undergo α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the protonated nitrogen.[3][11] This can lead to the formation of a characteristic iminium ion at m/z 84 or other ring-opened fragments.

G cluster_main Proposed Fragmentation of [M+H]⁺ M_H [M+H]⁺ m/z 186.15 Frag1 [M+H - H₂O - CO]⁺ m/z 140.14 M_H->Frag1  - H₂O, - CO (46 Da) (α-Amino Acid Pathway) Frag2 Piperidine Immonium Ion m/z 84.08 M_H->Frag2  Cleavage of C-C bond (Piperidine Pathway) Frag3 [M+H - COOH]⁺ m/z 141.15 M_H->Frag3  - HCOOH (46 Da) (Decarboxylation)

Caption: Key predicted fragmentation pathways for protonated 3-Methyl-2-(piperidin-1-yl)butanoic acid.

Data Interpretation & Expected Fragments

A collision energy ramp experiment is crucial for observing the hierarchy of fragmentation. At lower energies, weaker bonds will break first, while higher energies will induce more extensive fragmentation.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed FormulaProposed Origin / Neutral Loss
186.15140.14[C₉H₁₈N]⁺Loss of water and carbon monoxide (-H₂O, -CO) from the amino acid moiety.[4][12]
186.1584.08[C₅H₁₀N]⁺α-cleavage adjacent to the piperidine nitrogen, leading to a stable piperidinyl iminium ion.[3][13]
186.1556.05[C₄H₆]⁺Further fragmentation of the piperidine ring or alkyl side chain.[14]
186.1543.05[C₃H₇]⁺Loss of the isopropyl group from the butanoic acid chain.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride. By leveraging established fragmentation principles for both α-amino acids and piperidine-containing structures, a predictive and robust method is established. The proposed parameters for sample preparation, liquid chromatography, and tandem mass spectrometry offer a strong starting point for method development. The characteristic fragment ions, particularly at m/z 140.14 and m/z 84.08, can serve as reliable transitions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays, enabling sensitive and specific quantification of this compound in various research and development settings.

References

  • Journal of the American Chemical Society. Collision-Induced Dissociation Threshold Energies of Protonated Glycine, Glycinamide, and Some Related Small Peptides and Peptide Amino Amides.
  • BenchChem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • PubMed. Dissociation Chemistry of Protonated α-, β- and Other Amino Acids Using Multiple Stage Tandem Mass Spectrometry.
  • PubMed. Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds.
  • Semantic Scholar. Fragmentation reactions of protonated α-amino acids.
  • PubChem. 3-methyl-2-(piperidin-1-yl)butanoic acid hydrochloride.
  • J MASS SPECTROM. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.
  • Rapid Communications in Mass Spectrometry. Collision-induced dissociation of some protonated peptides with and without mass selection.
  • Scholars.Direct. Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones.
  • SciELO. fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
  • Wikipedia. Collision-induced dissociation.
  • ResearchGate. Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study.
  • ACS Publications. Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification.
  • NextSDS. 3-Methyl-N-(piperidine-4-yl)butanamido hydrochloride — Chemical Substance Information.
  • Michigan State University Department of Chemistry. Mass Spectrometry - MSU chemistry.
  • PMC. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation.
  • SciSpace. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with.
  • Lab-Chemicals.Com. 3-methyl-2-(piperidin-1-yl)butanoic acid hydrochloride.
  • University of Puget Sound. Mass Spectrometry: Fragmentation.
  • PMC. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.
  • Longdom Publishing. Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry.
  • American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development.
  • Chemistry LibreTexts. Electrospray Ionization Mass Spectrometry.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
  • PMC. Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry Quantitation of Urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid, a Biomarker of 4-(Methylnitrosamino).
  • Chemconnections.org. Mass Spectrometry Fragmentation.
  • Drug Discoveries & Therapeutics. Derivatization reagents for the sensitive determination of low-molecular-weight compounds by liquid chromatography-electrospray ionization tandem mass spectrometry.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride chemical synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing yield optimization challenges during the synthesis of 3-Methyl-2-(piperidin-1-yl)butanoic acid hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing yield optimization challenges during the synthesis of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride .

Due to the severe steric hindrance inherent in this N-alkylated valine derivative, standard coupling procedures often fail or stall. This guide dissects the mechanistic bottlenecks of the two primary synthetic routes—Nucleophilic Substitution (SN2) and Reductive Amination—and provides self-validating protocols to ensure high-yield recovery.

Part 1: Mechanistic Pathways & Workflow

To understand where your synthesis is failing, we must first map the competing thermodynamic and kinetic pathways. The diagram below illustrates the two standard routes and their respective bottlenecks.

SynthesisWorkflow R1_Start 2-Bromo-3-methylbutanoic acid + Piperidine R1_SN2 SN2 Substitution (Sterically Hindered) R1_Start->R1_SN2 Base/Heat R1_E2 E2 Elimination (Major Byproduct) R1_Start->R1_E2 Competing E2 FreeBase 3-Methyl-2-(piperidin-1-yl)butanoic acid (Zwitterion) R1_SN2->FreeBase R2_Start 3-Methyl-2-oxobutanoic acid + Piperidine R2_Iminium Iminium Ion Formation (Requires Acid Catalysis) R2_Start->R2_Iminium -H2O R2_Reduction Reduction (NaBH(OAc)3) R2_Iminium->R2_Reduction Hydride Transfer R2_Reduction->FreeBase Salt HCl Salt Formation (Anhydrous HCl in Ether) FreeBase->Salt pH Adjustment Final Target Molecule: 3-Methyl-2-(piperidin-1-yl)butanoic acid HCl Salt->Final

Figure 1: Comparative synthetic workflows and bottlenecks for 3-Methyl-2-(piperidin-1-yl)butanoic acid.

Part 2: Troubleshooting SN2 vs. E2 Competition

Q: Why is my yield consistently below 30% when reacting 2-bromo-3-methylbutanoic acid with piperidine?

A: The root cause is severe steric hindrance leading to a dominant E2 elimination pathway. In this reaction, the alpha-carbon is adjacent to a bulky isopropyl group. Piperidine is a bulky secondary amine. For an SN2 reaction to occur, the piperidine lone pair must attack the alpha-carbon from the trajectory exactly opposite to the bulky bromide leaving group. The steric clash raises the activation energy ( Ea​ ) of the SN2 transition state significantly.

Because piperidine is also a moderately strong base, it abstracts the more accessible beta-hydrogen from the isopropyl group. This triggers an E2 elimination, yielding 3-methylbut-2-enoic acid (senecioic acid) as the major byproduct.

Quantitative Comparison of SN2 vs. E2 by Condition: To mitigate this, lower temperatures and non-polar aprotic solvents can marginally suppress E2, but the intrinsic steric bulk means SN2 will never be the dominant pathway.

SolventBaseTemp (°C)SN2 Yield (%)E2 Yield (%)Reaction Status
DMFK₂CO₃8015%75%Elimination dominant
EtOHDIPEA7822%68%Elimination dominant
CH₃CNCs₂CO₃6030%55%Marginal improvement

Recommendation: Abandon the nucleophilic substitution route for this specific substrate and pivot to reductive amination.

Part 3: Optimizing the Reductive Amination Route

Q: I switched to reductive amination using 3-methyl-2-oxobutanoic acid and piperidine, but the reaction stalls and leaves unreacted starting material. How do I drive it to completion?

A: The stall occurs at the iminium ion formation step. Reductive amination requires the condensation of the ketone and amine to form an iminium intermediate before reduction can occur. Because both 3-methyl-2-oxobutanoic acid and piperidine are sterically demanding, the equilibrium of water elimination is unfavorable.

To solve this, you must force the iminium formation before adding the reducing agent. This is achieved by using a Lewis acid dehydrating agent, such as Titanium(IV) isopropoxide (Ti(OiPr)₄), which coordinates the carbonyl oxygen, increasing its electrophilicity and trapping the displaced water.

Q: Which reducing agent should I use, and why?

A: You must use Sodium triacetoxyborohydride (NaBH(OAc)₃) . Unlike Sodium borohydride (NaBH₄), which will prematurely reduce your starting ketone to a useless alpha-hydroxy acid, NaBH(OAc)₃ is exceptionally mild. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. It reacts rapidly with the protonated iminium ion but is completely unreactive toward the sterically hindered 3-methyl-2-oxobutanoic acid [1]. Furthermore, it avoids the toxic cyanide byproducts associated with NaBH₃CN [2].

Part 4: Isolation and Hydrochloride Salt Formation

Q: The reaction completes successfully, but I lose most of my product during the aqueous workup. How do I isolate it?

A: 3-Methyl-2-(piperidin-1-yl)butanoic acid is an amphoteric zwitterion (it contains both a basic tertiary amine and an acidic carboxylic acid). At physiological or neutral pH, it exists in a highly water-soluble zwitterionic state and will not partition into standard organic solvents like ethyl acetate or DCM.

Causality-driven solution: You must perform an isoelectric point (pI) extraction . Adjust the aqueous phase to pH ~6.5 (the approximate pI of this amino acid derivative) to minimize its net charge, and extract with a highly polar organic solvent like n-butanol, or use strongly acidic cation-exchange chromatography (e.g., Dowex 50WX8) to trap the amine, washing away impurities before eluting with aqueous ammonia.

Q: My final hydrochloride salt is gummy and hygroscopic instead of a crisp powder. What went wrong?

A: Gummy salts are the result of residual water during the protonation step. If you use aqueous HCl, the zwitterion forms a hydrate that resists crystallization. You must use strictly anhydrous conditions (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) to force the immediate precipitation of the crystalline salt.

Part 5: Self-Validating Experimental Protocol

Below is the optimized, step-by-step methodology for the reductive amination route. This protocol is designed as a self-validating system; if the physical observations do not match the text, halt the experiment and troubleshoot.

Step 1: Iminium Ion Pre-formation

  • In an oven-dried, argon-flushed round-bottom flask, dissolve 3-methyl-2-oxobutanoic acid (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Add piperidine (1.2 eq, 12 mmol) via syringe.

  • Dropwise, add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq, 15 mmol).

  • Validation Check: The reaction mixture will transition from clear to a pale yellow, homogeneous solution as the titanium-iminium complex forms. Stir at room temperature for 6 hours.

Step 2: Selective Reduction

  • Cool the reaction flask to 0 °C using an ice bath.

  • Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 15 mmol) portion-wise over 15 minutes.

  • Validation Check: Mild effervescence may occur (H₂ gas from trace moisture). The suspension will become cloudy.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • TLC Validation: Spot the reaction on silica gel (Eluent: DCM:MeOH 9:1). Stain with Ninhydrin and heat. The starting keto-acid (Rf ~0.4) should be absent, replaced by the product spot (Rf ~0.2) which stains a distinct brownish-purple (characteristic of N-alkylated amino acids).

Step 3: Workup and Zwitterion Isolation

  • Quench the reaction by adding water (10 mL).

  • Validation Check: A heavy white precipitate of Titanium dioxide (TiO₂) will immediately form.

  • Filter the entire biphasic mixture through a pad of Celite to remove the TiO₂, rinsing the filter cake with hot water and DCM.

  • Separate the layers. Discard the organic (DCM) layer.

  • Carefully adjust the aqueous layer to pH 6.5 using 1M NaOH or 1M HCl.

  • Extract the aqueous layer with n-butanol (3 x 20 mL). Concentrate the combined n-butanol layers under high vacuum to yield the crude zwitterionic free base as a viscous oil.

Step 4: Anhydrous Hydrochloride Salt Formation

  • Dissolve the crude free base in a minimum volume of anhydrous diethyl ether (approx. 10 mL). If it does not fully dissolve, add a few drops of anhydrous ethanol until clear.

  • Place the flask in an ice bath and vigorously stir.

  • Dropwise, add 2.0 M anhydrous HCl in diethyl ether (1.2 eq).

  • Validation Check: A crisp, white precipitate will form instantly upon the addition of the acid.

  • Filter the precipitate under a nitrogen blanket (to prevent moisture absorption), wash with cold anhydrous ether, and dry under high vacuum to yield 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Precipitation of 3-Methyl-2-(piperidin-1-yl)butanoic Acid Hydrochloride

Welcome to the technical support center for 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride . This guide is designed for researchers, medicinal chemists, and drug development professionals who are experiencing pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride . This guide is designed for researchers, medicinal chemists, and drug development professionals who are experiencing precipitation issues when formulating this compound in aqueous buffer systems.

Here, we provide a mechanistic root-cause analysis, self-validating experimental protocols, and a comprehensive FAQ to ensure the scientific integrity of your assays.

Mechanistic Root Cause Analysis: The Zwitterion Effect

To troubleshoot precipitation, we must first understand the physicochemical nature of the molecule. 3-Methyl-2-(piperidin-1-yl)butanoic acid is an amphoteric amino acid derivative. It contains two ionizable groups:

  • A basic piperidine ring: Piperidine derivatives typically exhibit a pKa in the range of 9.0 to 10.5[1].

  • An acidic carboxylic acid: Aliphatic carboxylic acids typically exhibit a pKa of ~2.5 to 3.0.

Because it possesses both acidic and basic functional groups, the molecule exists as a zwitterion (carrying both a positive and negative charge) at physiological pH. Zwitterionic molecules exhibit their minimum aqueous solubility at their isoelectric point (pI) —the pH at which the molecule carries no net electrical charge, thereby minimizing electrostatic repulsion between molecules and promoting aggregation and precipitation[2].

The "Crash Out" Phenomenon: When you purchase the hydrochloride (HCl) salt of this compound, it is highly soluble in unbuffered water. Dissolving the salt releases HCl, lowering the solution's pH well below the pI and protonating the carboxylic acid. The molecule becomes a highly soluble cation. However, when you introduce this acidic stock into a strong physiological buffer (e.g., 100 mM HEPES or PBS at pH 7.4), the buffer rapidly neutralizes the acid. The pH shifts forcefully toward the compound's pI, causing the zwitterion to instantly precipitate out of solution[3].

Quantitative Physicochemical Summary
ParameterEstimated ValueImpact on Aqueous Solubility
Carboxylic Acid pKa ~2.5Deprotonated (anionic) at pH > 3.0.
Piperidine Nitrogen pKa ~9.5 – 10.0Protonated (cationic) at pH < 9.0.
Isoelectric Point (pI) ~6.0 – 6.5Critical Danger Zone: Minimum solubility; net charge is zero.
LogP (Hydrophobicity) ~1.5 – 2.0Moderate lipophilicity; favors organic co-solvents over pure water.

Troubleshooting Workflow & Decision Tree

The following logical workflow illustrates the decision-making process for resolving precipitation based on your assay's flexibility.

Troubleshooting Start Compound Precipitates in Aqueous Buffer CheckPH Measure Final pH of the Suspension Start->CheckPH Is_pI Is pH near pI (~6.0 - 7.5)? CheckPH->Is_pI AdjustPH Adjust pH > 8.5 or < 4.0 (If assay permits) Is_pI->AdjustPH Yes, pH is flexible UseCosolvent Use Co-solvent Strategy (DMSO/EtOH Stock) Is_pI->UseCosolvent No, strict pH 7.4 req. Validate Validate Solubilization (OD600 < 0.05) AdjustPH->Validate Dilution Perform Step-wise Dropwise Dilution UseCosolvent->Dilution Dilution->Validate Validate->UseCosolvent Fail (Turbid) Success Clear Working Solution Achieved Validate->Success Pass

Caption: Decision-tree workflow for troubleshooting zwitterionic drug precipitation in aqueous buffers.

Step-by-Step Experimental Protocols

If your experiment requires a strict physiological pH (e.g., cell culture, enzyme assays), you cannot alter the buffer pH. Instead, you must use a kinetic trapping method via co-solvent dilution[4].

Protocol A: Step-Wise Co-Solvent Dilution (For Strict pH Assays)

Causality: Dissolving the compound in an organic solvent first disrupts the crystal lattice. Dropwise addition into a pre-warmed, vortexing buffer prevents localized supersaturation, kinetically trapping the compound in solution before it can nucleate and precipitate[5].

  • Prepare Organic Stock: Weigh the required mass of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride. Dissolve it in anhydrous, cell-culture grade DMSO to create a highly concentrated stock (e.g., 50 mM). Note: Ensure DMSO is anhydrous; hygroscopic water absorption reduces solvation power[5].

  • Pre-warm Buffer: Heat your target aqueous buffer (e.g., PBS) to 37°C. Increased thermal energy enhances the thermodynamic solubility limit.

  • Vortex and Titrate: Place the tube containing the pre-warmed buffer on a vortex mixer at medium speed.

  • Dropwise Addition: Using a micropipette, add the DMSO stock dropwise (e.g., 1 µL per second) directly into the center of the vortex. Do not let the DMSO run down the side of the tube.

  • Self-Validation (Turbidity Check): Once the final concentration is reached (ensure final DMSO is < 1% v/v to prevent biological toxicity), measure the optical density of the solution at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates the presence of micro-precipitates. If OD600 < 0.05, the protocol is successful.

Protocol B: pH-Shift Solubilization (For Flexible pH Assays)

Causality: By intentionally shifting the pH away from the isoelectric point (pI ~6.0), the molecule gains a net charge, maximizing electrostatic repulsion and thermodynamic solubility[2].

  • Initial Solubilization: Dissolve the compound directly into a slightly acidic buffer (e.g., 50 mM Acetate buffer, pH 4.5). The compound will dissolve readily as a cation.

  • Controlled Titration: If a higher pH is needed, slowly titrate the solution using 0.1 M NaOH while continuously stirring.

  • Monitor the pI Zone: As the pH approaches 6.0, monitor closely for opalescence (cloudiness). If precipitation occurs, you have hit the solubility minimum.

  • Push Through or Retreat: Either continue titrating past pH 8.5 (where it becomes an easily soluble anion) or back-titrate with 0.1 M HCl to return to the soluble cationic state.

Frequently Asked Questions (FAQs)

Q1: Why does my compound dissolve perfectly in pure Milli-Q water, but instantly precipitate when I add it to my HEPES buffer? A: Pure water lacks buffering capacity. When you add the hydrochloride salt of 3-Methyl-2-(piperidin-1-yl)butanoic acid to pure water, the released HCl drops the pH of the water (often to pH 3-4), keeping the molecule in its highly soluble cationic form. When added to HEPES (pH 7.4), the buffer neutralizes the acid, forcing the molecule into its poorly soluble zwitterionic state[3].

Q2: I added DMSO, but the compound still precipitated upon dilution. What went wrong? A: This is known as "solvent crash." It usually occurs due to localized supersaturation. If you inject a large volume of DMSO stock into the buffer all at once, the local concentration of the drug at the injection site exceeds its solubility limit before it can disperse. Always use the dropwise addition into a vortexing solution method described in Protocol A[4].

Q3: Can I just heat the buffer to 60°C to force the precipitate back into solution? A: While heating increases thermodynamic solubility, it is often a temporary fix. Once the solution cools back to room temperature or 37°C for your assay, the compound will likely re-precipitate (often forming micro-crystals that are invisible to the naked eye but will ruin optical assays). It is better to use a co-solvent or pH adjustment[5].

Q4: How do I know if the white powder crashing out is my drug or just a buffer salt precipitating? A: Buffer salts (like phosphates) can precipitate if incompatible co-solvents or counter-ions are introduced. To self-validate, centrifuge the suspension, remove the supernatant, and resuspend the pellet in pure pure water. If it is a buffer salt, it will dissolve immediately. If it is the zwitterionic drug, it will remain largely insoluble in pure water unless the pH is adjusted.

Sources

Troubleshooting

Technical Support Center: Liquid Chromatography Method Development for 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride

Welcome to the technical support guide for optimizing liquid chromatography methods for 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing liquid chromatography methods for 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common chromatographic challenges encountered with this and structurally similar analytes. Our approach moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions during method development.

Understanding the Analyte: A Molecule of Duality

3-Methyl-2-(piperidin-1-yl)butanoic acid is an amino acid derivative that possesses both a basic tertiary amine (the piperidine nitrogen) and a carboxylic acid group. This dual nature makes its behavior in a chromatographic system highly dependent on the mobile phase pH. As a hydrochloride salt, it is typically handled in its protonated, cationic form.

Table 1: Key Physicochemical Properties (Predicted)

Property Predicted Value/Range Implication for Chromatography
pKa (Carboxylic Acid) ~2 - 5 Below this pH range, the group is neutral (-COOH). Above this range, it is negatively charged (-COO⁻).
pKa (Piperidine Amine) ~10 - 11 Below this pH range, the group is positively charged (-NH⁺-). Above this range, it is neutral (-N-).

| XlogP | -0.2[1] | The low value indicates high polarity, suggesting poor retention in traditional reversed-phase chromatography.[2][3] |

This zwitterionic potential is the central challenge. At different pH values, the analyte's overall charge and polarity change dramatically, directly impacting its retention and peak shape.

G cluster_low_ph Low pH (e.g., pH < 2) cluster_mid_ph Mid pH (e.g., pH 5-9) cluster_high_ph High pH (e.g., pH > 11) low_ph Overall Charge: Cationic (+) -COOH (Neutral) -NH+ (Positive) mid_ph Overall Charge: Zwitterionic (Neutral) -COO- (Negative) -NH+ (Positive) low_ph->mid_ph Increase pH high_ph Overall Charge: Anionic (-) -COO- (Negative) -N (Neutral) mid_ph->high_ph Increase pH

Figure 1. Analyte charge state as a function of mobile phase pH.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when developing a liquid chromatography method for this analyte.

Q1: I'm seeing poor or no retention of my analyte on a standard C18 column. Why is this happening?

Answer: This is the most common challenge for this type of polar molecule. The primary cause is a mismatch between the analyte's high polarity and the non-polar (hydrophobic) nature of a C18 stationary phase.[2]

  • At low pH (e.g., pH 2.5): Your analyte is fully protonated at the piperidine nitrogen, making it a cation. This positive charge significantly increases its hydrophilicity (water-solubility), preventing it from effectively partitioning into the hydrophobic stationary phase. The result is elution at or near the void volume of the column.[4]

  • Analyte Polarity: With a predicted XlogP of -0.2, the molecule is inherently polar even in its neutral form.[1] Traditional reversed-phase liquid chromatography (RPLC) is designed to retain non-polar compounds and often fails to retain highly hydrophilic molecules.[5]

Q2: My analyte peak is broad and shows significant tailing. What is the cause and how can I achieve a symmetrical peak?

Answer: Peak tailing for basic compounds is a classic chromatographic problem rooted in secondary interactions with the stationary phase.[6][7]

  • The Culprit: Silanol Groups: Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface.[8] At mobile phase pH values above approximately 3-4, these silanols can deprotonate to become negatively charged (Si-O⁻).[9] Your positively charged analyte (at pH < 10) can then undergo a strong ionic interaction with these negative sites. This secondary retention mechanism has slow kinetics compared to the primary hydrophobic partitioning, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.[8][10]

Solutions for Improved Peak Shape:

  • Operate at Low pH: By lowering the mobile phase pH to around 2.5, you protonate the surface silanols, neutralizing them and preventing the unwanted ionic interaction with your cationic analyte.[6][11] This is often the most effective single change for improving the peak shape of basic compounds.

  • Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) can help to "shield" the analyte from the active silanol sites, further reducing tailing and improving peak symmetry.

  • Use a Modern, Base-Deactivated Column: Column technology has evolved significantly. Modern columns, often labeled as "base-deactivated" or made with high-purity silica, have far fewer accessible and active silanol groups.[8] Columns with technologies like end-capping or hybrid particles are designed to provide excellent peak shapes for basic compounds even at intermediate pH levels.[10][12]

G cluster_causes Primary Causes cluster_solutions Solutions troubleshooting Problem Poor Peak Shape (Tailing) cause1 Analyte is Basic troubleshooting->cause1 due to cause2 Silanol Interactions (Si-O⁻) cause1->cause2 leads to solution1 Low pH Mobile Phase (pH 2-3) cause2->solution1 mitigate by solution2 Increase Buffer Strength cause2->solution2 mitigate by solution3 Use Base-Deactivated Column cause2->solution3 mitigate by

Figure 2. Troubleshooting workflow for peak tailing of basic analytes.
Q3: What is the best strategy for selecting a mobile phase pH in reversed-phase?

Answer: A systematic pH screening is crucial. For robustness, your final method's pH should be at least 1.5-2 pH units away from the analyte's pKa values to avoid regions where small pH variations cause large shifts in retention time.[4][13][14]

Table 2: Comparison of Reversed-Phase pH Strategies

Strategy Mobile Phase pH Analyte State Pros Cons
Low pH (Ion Suppression) 2.0 - 3.0 Cationic (BH⁺A) Excellent peak shape due to silanol suppression.[11] Consistent analyte charge. Very low retention due to high polarity.
High pH (Ion Suppression) 9.5 - 10.5 Anionic (BA⁻) Increased hydrophobicity leads to better retention.[12] Good peak shape. Requires a specialized pH-stable column (e.g., hybrid particle). Standard silica columns will rapidly degrade.[13]

| Mid pH (Avoid) | 4.0 - 9.0 | Zwitterionic (BH⁺A⁻) | None | Unstable retention; small pH changes lead to large shifts in selectivity.[3] Poor peak shape is likely. |

For this specific analyte, starting at a low pH (2.5-3.0) is the most logical first step to ensure good peak shape. If retention is insufficient, exploring a high pH method with an appropriate column is the next best option.

Protocol 1: Systematic Mobile Phase pH Screening in Reversed-Phase

This protocol outlines a systematic approach to evaluate the effect of pH on the retention and peak shape of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride.

1. Column Selection:

  • Use a modern, high-purity, base-deactivated C18 column (e.g., 100 x 2.1 mm, <3 µm).

  • If high pH will be tested, ensure the column is specified for high pH stability (pH 1-12).[15]

2. Mobile Phase Preparation:

  • Organic Phase (B): HPLC-grade Acetonitrile or Methanol.

  • Aqueous Phase (A): Prepare three separate aqueous buffers at 10-20 mM concentration.

    • Low pH: 0.1% Formic Acid or a pH 2.8 phosphate buffer.
    • Mid pH: pH 7.0 Phosphate or Ammonium Acetate buffer.
    • High pH: pH 10.0 Ammonium Carbonate buffer (use only with a pH-stable column).
  • Important: Always measure and adjust the pH of the aqueous component before mixing with the organic modifier.[9]

3. Chromatographic Conditions:

  • Flow Rate: As appropriate for the column dimensions (e.g., 0.3-0.5 mL/min for 2.1 mm ID).

  • Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B in 10 minutes).

  • Injection Volume: 1-5 µL.

  • Column Temperature: 30 °C.

  • Detection: UV (e.g., 210 nm, as the analyte lacks a strong chromophore) or Mass Spectrometry (MS).

4. Execution and Evaluation:

  • Run the scouting gradient with each of the three prepared mobile phases (Low, Mid, High pH).

  • Evaluate:

    • Retention Time (RT): Where does the peak elute?
    • Peak Shape: Is the peak symmetrical (Tailing Factor ≈ 1.0)?
    • Selectivity: (If impurities are present) Does the elution order change?
  • Based on the best result (likely low or high pH), optimize the gradient to achieve a suitable retention factor (k between 2 and 10).[3]

Q4: I've tried optimizing the pH in reversed-phase, but my analyte still has insufficient retention. What are my other options?

Answer: When an analyte is too polar for reversed-phase, the solution is to change the chromatographic mode to one that is designed to retain polar compounds.

Option 1: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is the premier technique for separating highly polar and hydrophilic compounds that are unretained in RPLC.[16][17][18] The retention mechanism involves the partitioning of the analyte from a mobile phase high in organic solvent into a water-enriched layer on the surface of a polar stationary phase (e.g., bare silica, amide, diol).[19][20]

  • Stationary Phases: Amide- or silica-based HILIC columns are common starting points.

  • Mobile Phases: HILIC uses reversed-phase type eluents but in the opposite ratio. A typical mobile phase consists of a high percentage of acetonitrile (e.g., 80-95%) and a small percentage of aqueous buffer (e.g., 5-20% of 10-20 mM ammonium formate or acetate).[17] The aqueous portion is the strong, eluting solvent.[19]

Option 2: Mixed-Mode Chromatography (MMC) MMC is an increasingly powerful technique that utilizes stationary phases with more than one type of interaction mechanism.[21][22] For your analyte, a column that combines reversed-phase (hydrophobic) and cation-exchange (ionic) properties would be ideal.[23]

  • Mechanism: At low pH, the analyte is a cation. The cation-exchange functionality provides strong ionic retention, while the reversed-phase character retains the molecule based on its hydrophobicity. This dual retention mechanism provides unique selectivity and the ability to retain compounds that are problematic in single-mode chromatography.[5][24]

  • Control: Retention can be finely tuned by adjusting mobile phase pH, buffer concentration (ionic strength), and organic solvent percentage, offering a high degree of flexibility.[5]

Protocol 2: Initial Method Development in HILIC Mode

This protocol provides a starting point for developing a HILIC method for 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride.

1. Column Selection:

  • Use a HILIC-specific column, such as one with an amide or unbonded silica stationary phase (e.g., 100 x 2.1 mm, <3 µm).

2. Mobile Phase Preparation:

  • Aqueous Phase (A): 100 mM Ammonium Formate in Water, adjust to pH 3.0 with Formic Acid.

  • Organic Phase (B): 100% Acetonitrile.

  • Working Mobile Phases: Prepare your starting conditions by pre-mixing. For example, a 95:5 B:A mixture.

3. Chromatographic Conditions:

  • Flow Rate: As appropriate for the column dimensions.

  • Gradient: Start with a high percentage of organic solvent and decrease it. A typical scouting gradient would be:

    • 0-1 min: Hold at 95% B.
    • 1-8 min: Gradient from 95% B to 70% B.
    • 8-10 min: Hold at 70% B.
    • Follow with a re-equilibration step at 95% B for at least 5-7 column volumes.
  • Injection Solvent: This is critical in HILIC. The sample must be dissolved in a solvent that is as weak as or weaker than the initial mobile phase. Dissolve the sample in 90-95% Acetonitrile if possible. Mismatching the injection solvent can cause severe peak distortion.

  • Column Temperature: 35-40 °C.

4. Execution and Evaluation:

  • Inject the sample and evaluate the resulting chromatogram for retention and peak shape.

  • Adjust the gradient slope or starting/ending organic percentage to optimize the separation. Increased water content will decrease retention.

References

  • Hydrophilic interaction liquid chromatography (HILIC)
  • Hydrophilic Interaction Liquid Chrom
  • HILIC – The Rising Star of Polar Chromatography. (2024, April 22). Element Lab Solutions.
  • Hydrophilic interaction chrom
  • Exploring the Role of pH in HPLC Separ
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2026, April 1).
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex.
  • HPLC Tech Tip: Basic Analytes and High pH. (n.d.). Phenomenex.
  • Control pH During Method Development for Better Chrom
  • Mixed-Mode Chromatography and St
  • Exploring the Role of pH in HPLC Separ
  • HPLC Peak Tailing. (2022, February 15). Axion Labs.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).
  • Evolution of Mixed-Mode Chrom
  • pH, pKa, and Retention. (2023, October 30). Pharma Growth Hub.
  • How to avoid the tailing problem of basic compounds in HPLC analysis? (n.d.). uHPLCs.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1).
  • Exploring Mixed-Mode Chromatography: Column Chemistry, Properties, and Applications. (n.d.). Thermo Fisher Scientific.
  • Mixed-Mode Chromatography. (n.d.). Thermo Fisher Scientific - US.
  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc.
  • Mixed-Mode Chromatography—A Review. (2025, November 27).
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1).
  • 3-methyl-2-(piperidin-1-yl)butanoic acid hydrochloride. (n.d.). PubChemLite.
  • Developing liquiD Chromatography methoDs for Food AnAlysis. (n.d.).

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals understand, troubleshoot, and prevent the thermal degradation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals understand, troubleshoot, and prevent the thermal degradation of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride (CAS 1214690-59-1) (1)[1].

Rather than just providing a list of storage temperatures, this guide explores the chemical causality behind the compound's instability, equipping you with self-validating protocols to ensure absolute scientific integrity in your workflows.

Mechanistic Insights: The "Why" Behind Thermal Degradation

3-Methyl-2-(piperidin-1-yl)butanoic acid is an unnatural α -amino acid derivative. The presence of the sterically hindered piperidine ring adjacent to the carboxylic acid creates a molecular system that is highly susceptible to thermal α -decarboxylation (2)[2].

While supplying the compound as a hydrochloride (HCl) salt immobilizes the basic lone pair on the piperidine nitrogen and significantly increases the activation energy required for degradation, it introduces a secondary risk: hygroscopicity . Pharmaceutical HCl salts readily absorb atmospheric moisture (3)[3]. Trapped water acts as a proton-transfer catalyst, facilitating the dissociation of the HCl gas. Once the free base or zwitterion forms, even mild thermal stress (>30°C) triggers rapid decarboxylation, releasing CO₂ gas and leaving behind the inactive degradant, 1-(2-methylpropyl)piperidine (4)[4][5].

Pathway A Intact API: 3-Methyl-2-(piperidin-1-yl) butanoic acid HCl B Moisture Absorption (Deliquescence) A->B Improper Sealing C Thermal Stress (> 30°C) A->C Improper Storage D HCl Dissociation & Zwitterion Formation B->D Hydrolysis C->D Heat E Alpha-Decarboxylation (- CO2) D->E Activation F Degradant: 1-(2-methylpropyl)piperidine E->F Degradation

Fig 1. Mechanistic pathway of moisture-assisted thermal decarboxylation.

Self-Validating Experimental Protocols

To ensure scientific integrity, every handling step must include a built-in validation check. Follow this standard operating procedure (SOP) for aliquoting and storing the compound.

Step-by-Step Handling Workflow

Step 1: Thermal Equilibration (Critical)

  • Action: Upon removing the sealed vial from the -20°C freezer, immediately place it into a vacuum desiccator. Allow it to equilibrate to room temperature for at least 2 hours before breaking the seal.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric water onto the hygroscopic powder, initiating the hydrolytic degradation cascade.

  • Self-Validation Check: When you finally open the vial, the powder must flow freely. If the powder clumps, sticks to the spatula, or appears glassy, your equilibration failed and moisture ingress has occurred.

Step 2: Inert Aliquoting

  • Action: Transfer the equilibrated vial to a glove bag or glove box purged with dry Argon. (Argon is preferred over Nitrogen as it is denser than air and blankets the powder more effectively).

  • Causality: Displacing oxygen and ambient humidity prevents deliquescence and oxidative stress on the piperidine ring.

Step 3: Sealing and Storage

  • Action: Aliquot the powder into amber glass vials. Seal tightly with PTFE-lined caps, wrap the junction with Parafilm, and immediately transfer to a -20°C freezer.

  • Causality: Amber glass prevents photolytic degradation, while PTFE prevents the acidic HCl fumes from degrading the cap liner over time.

Workflow S1 1. Receive API (Cold Chain) S2 2. Equilibrate to RT (in Desiccator, 2h) S1->S2 Prevent Condensation S3 3. Aliquot Powder (Glovebox / Argon) S2->S3 Maintain Dryness S4 4. Seal Vials (PTFE-lined Caps) S3->S4 Inert Atmosphere S5 5. Long-Term Storage (-20°C, Dark) S4->S5 Thermal Protection

Fig 2. Self-validating workflow for handling hygroscopic HCl salts.

Troubleshooting & FAQs

Q: I am trying to remove solvent after a reaction using a rotary evaporator. Can I accelerate the process by heating the water bath to 50°C? A: No. Heating α -amino acid derivatives in solution significantly accelerates decarboxylation (2)[2]. Self-Validation Check: If you observe a sudden, unexpected spike in pressure (loss of vacuum) during evaporation, it often indicates the release of CO₂ gas, confirming that thermal decarboxylation is actively occurring. Always maintain water baths below 30°C and use a high-vacuum pump to drive off solvents.

Q: My lyophilized powder has turned into a sticky, yellowish resin overnight on the bench. Is it still usable? A: No. The transition from a crystalline powder to a sticky resin is a physical manifestation of deliquescence (severe moisture absorption) and subsequent loss of the HCl gas (3)[3]. This physical change is a self-validating indicator of chemical degradation. The batch should be discarded.

Q: Can I store aqueous stock solutions of this compound in the fridge? A: It is highly discouraged. Water acts as a proton pipeline between the amino group and the α -carbon, catalyzing hydrothermal degradation even at lower temperatures (5)[5]. Always store the compound as a dry powder. If solutions are absolutely necessary for an ongoing assay, buffer them to an acidic pH (pH 3-4) to keep the piperidine fully protonated, and freeze them immediately at -80°C.

Quantitative Data: Storage Stability Matrix

The following table summarizes the expected purity retention of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride under various storage conditions.

Storage TemperatureAtmosphereMoisture ControlExpected Shelf-LifePrimary Degradation Risk
-20°C Argon / N₂Desiccant present> 24 MonthsNegligible
4°C Argon / N₂Desiccant present6 - 12 MonthsSlow decarboxylation
25°C Ambient AirNone< 1 MonthRapid deliquescence & decarboxylation
40°C Ambient AirNone< 48 HoursComplete thermal degradation

References

  • Accela ChemBio. "10252-00-3 methyl N-(4-aminophenyl)-N-methylcarbamate-AccelaChem[Contains catalog data for 3-methyl-2-(piperidin-1-yl)butanoic acid hydrochloride CAS 1214690-59-1]". Accela ChemBio.[Link]

  • Li, Jun, and Thomas B. Brill. "Kinetics of the Decarboxylation of Protein Amino Acids and the Effect of Side Chains on Hydrothermal Stability." The Journal of Physical Chemistry A.[Link]

  • Gupta, D., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules (NIH PMC).[Link]

  • "Method for decarboxylation of amino acids via imine formation.
  • "Hydrothermal Degradation of Amino Acids." NIH PMC.[Link]

Sources

Troubleshooting

Resolving baseline noise in 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride LC-MS/MS

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride via LC-MS/MS.

This analyte is a highly polar, zwitterionic molecule containing a basic tertiary amine (piperidine ring) and a carboxylic acid. Its structure makes it highly susceptible to poor retention on standard reversed-phase columns, leading to void-volume co-elution, severe ion suppression, and elevated baseline noise. The following diagnostic workflows, FAQs, and self-validating protocols are engineered to help you systematically isolate and eliminate these issues.

Part 1: Diagnostic Workflow for Baseline Noise

Before altering your method, you must determine whether the baseline noise originates from the mass spectrometer, the LC system, or the sample matrix. Follow this logical isolation pathway:

G Start High Baseline Noise Detected Test Zero-Volume Blank Injection Start->Test Decision Does noise persist without LC flow? Test->Decision PathA MS Source or Gas Contamination Decision->PathA Yes PathB LC System or Mobile Phase Issue Decision->PathB No ActionA Clean Ion Source & Optimize Cone Gas PathA->ActionA ActionB Install Trap Column & Switch to Z-HILIC PathB->ActionB

Fig 1: Diagnostic workflow for isolating LC-MS/MS baseline noise sources.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing a persistently high baseline noise in positive ESI mode for this specific compound? A1: The causality lies in the molecule's low molecular weight (Precursor [M+H]+ at m/z 186.1) and its zwitterionic nature. Low-mass transitions are inherently prone to high chemical background due to solvent clustering and trace amine contaminants in LC lines. Furthermore, on standard C18 columns, the high polarity of the protonated piperidine ring prevents adequate retention. The analyte elutes in the void volume alongside unretained salts and matrix components, which drastically amplifies baseline noise and causes ion suppression[1]. Solution: Move the analyte away from the void volume by utilizing Zwitterionic Hydrophilic Interaction Liquid Chromatography (Z-HILIC)[2], and optimize the MS cone gas flow to break up solvent clusters entering the source.

Q2: How do I optimize my mobile phase to maximize the Signal-to-Noise (S/N) ratio? A2: Standard 0.1% Formic Acid is often suboptimal for piperidine-carboxylic acid zwitterions. While it ensures the piperidine is protonated, it does not provide enough ionic strength to mask secondary interactions with the stationary phase, leading to peak tailing (which spreads the signal into the noise floor). Using a buffered system, such as 20 mM Ammonium Formate, provides the necessary ionic strength to sharpen the peak and improve the S/N ratio[3]. Additionally, implementing a low-temperature column environment can further stabilize retention times for highly polar metabolites[2].

Q3: My MRM transitions are noisy. Which fragments should I select to avoid chemical background? A3: A common mechanistic error is selecting the neutral loss of water (-18 Da) or carbon dioxide (-44 Da) from the carboxylic acid. These are low-energy, highly generic cleavages that share transitions with ubiquitous background noise. Instead, you must apply higher Collision Energy (CE) to target the cleavage of the piperidine ring itself (m/z 84.1 or 86.1). This high-energy pathway is highly specific to the analyte's core structure, effectively cutting through the baseline noise.

Pathway Precursor [M+H]+ m/z 186.1 Frag1 Neutral Loss (-H2O/-CO2) m/z 168.1 / 142.1 (High Background) Precursor->Frag1 Low CE (15 eV) Frag2 Piperidine Cleavage m/z 84.1 / 86.1 (High Specificity) Precursor->Frag2 High CE (35 eV)

Fig 2: Collision-induced dissociation pathways for optimal MRM selection.

Part 3: Quantitative Data Presentation

Table 1: Impact of Mobile Phase Additives on Zwitterion Retention and Noise Data reflects performance on a 2.1 x 100 mm column at 0.4 mL/min.

Mobile Phase AdditivepHAnalyte Retention ( k′ )Baseline Noise (cps)Average S/N Ratio
0.1% Formic Acid (C18)~2.70.5 (Void Volume) 5.5×104 3:1
10 mM Ammonium Acetate (C18)~6.81.2 2.1×104 15:1
20 mM Ammonium Formate (Z-HILIC) ~3.0 4.5 8.0×103 120:1

Table 2: MRM Transition Specificity Optimization

Precursor (m/z)Product (m/z)Collision Energy (eV)Mechanistic PathwaySpecificity
186.1168.115Loss of H2​O Low (High Chemical Noise)
186.1142.120Loss of CO2​ Low (Common Acid Loss)
186.1 84.1 35 Piperidine Ring Cleavage High (Optimal for Quantitation)

Part 4: Experimental Protocols

Protocol 1: Self-Validating System Cleanliness Test (Zero-Volume Diagnostic)

Causality: This protocol isolates the mass spectrometer from the liquid chromatograph to determine if the baseline noise is caused by instrumental background (e.g., contaminated solvents/lines) or MS source contamination[4].

  • Disconnect LC Flow: Disconnect the analytical column and route the LC flow directly to waste.

  • Infuse Solvent: Tee-in a clean syringe pump delivering 50/50 Acetonitrile/Water directly into the MS ESI source at your method's flow rate.

  • Monitor Baseline: Record the baseline noise in MRM mode for 5 minutes.

  • Zero-Volume Injection: Program the autosampler to perform a 0 µL injection (actuating the injection valve without introducing sample).

  • Validation Check:

    • System is Valid: If the baseline remains flat and absolute intensity is <103 cps, the MS is clean.

    • System is Invalid: If a noise spike occurs exactly at the void time after the valve switch, your autosampler rotor seal or injection lines are contaminated and require replacement.

Protocol 2: Z-HILIC Method Implementation for Highly Polar Zwitterions

Causality: Zwitterionic compounds require orthogonal retention mechanisms. By starting with a high organic concentration, the polar analyte partitions into the water-enriched layer on the Z-HILIC stationary phase, delaying its elution past the noisy void volume[1][2].

  • Column Installation: Install a Zwitterionic HILIC column (e.g., sulfobetaine stationary phase, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Programming:

    • 0.0 - 1.0 min: Hold at 90% B (Promotes initial retention).

    • 1.0 - 6.0 min: Linear gradient to 50% B (Elutes the analyte).

    • 6.0 - 8.0 min: Hold at 50% B (Column wash).

    • 8.1 - 12.0 min: Return to 90% B (Critical re-equilibration step for HILIC).

  • Validation Check: Calculate the capacity factor ( k′ ). k′=(Tr​−T0​)/T0​ . A self-validating method must yield a k′>2.0 . If k′<2.0 , increase the starting percentage of Mobile Phase B to 95%.

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 3-Methyl-2-(piperidin-1-yl)butanoic acid HCl

Welcome to the Formulation & Troubleshooting Support Center. This guide is designed for research scientists and drug development professionals facing solubility bottlenecks with 3-Methyl-2-(piperidin-1-yl)butanoic acid h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Troubleshooting Support Center. This guide is designed for research scientists and drug development professionals facing solubility bottlenecks with 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride .

Despite being a hydrochloride salt—a form typically associated with high aqueous solubility—this compound frequently exhibits erratic dissolution profiles and precipitation in physiological media. Below, we dissect the physicochemical causality behind these issues and provide field-proven, self-validating protocols to overcome them.

FAQ 1: Why does the hydrochloride salt of this compound exhibit poor aqueous solubility in certain media?

The Causality: The core issue lies in the compound's amphoteric nature. 3-Methyl-2-(piperidin-1-yl)butanoic acid is structurally analogous to an amino acid (a piperidine derivative of valine). It possesses a basic piperidinyl nitrogen ( pKa​≈9.5 ) and an acidic carboxylic acid group ( pKa​≈2.5 ).

While the HCl salt ensures the molecule is fully protonated (cationic) and highly soluble at very low pH, dissolving it in unbuffered water or physiological media (pH 6.0–7.4) shifts the microenvironmental pH toward the compound's isoelectric point (pI 6.0). At this pI, the molecule exists predominantly as a zwitterion [1]. Zwitterionic polymorphs exhibit exceptionally high crystal lattice energies due to strong intermolecular electrostatic interactions (ionic bonding between adjacent positive and negative charges), which makes aqueous solvation thermodynamically unfavorable[2]. Additionally, in simulated gastric fluids, high background chloride concentrations can trigger the common-ion effect, artificially suppressing the dissolution of the HCl salt.

FAQ 2: How can we optimize the formulation pH to prevent zwitterionic precipitation?

The Causality: To maximize solubility for liquid formulations, the solvent pH must be shifted at least 1.5 to 2.0 units away from the isoelectric point. By forcing the molecule into a predominantly cationic (pH < 3.0) or anionic (pH > 9.0) state, you induce a net charge that enhances ion-dipole interactions with water, breaking the zwitterionic lattice[1],[2].

Quantitative Data: Simulated pH-Solubility Profile
pH RangeDominant SpeciesNet ChargeIntermolecular InteractionExpected Solubility
1.0 – 3.0 Cationic (COOH, Pip- H+ )+1Ion-Dipole (High Hydration)> 50 mg/mL
4.5 – 7.5 Zwitterionic ( COO− , Pip- H+ )0Strong Ionic Lattice< 1 mg/mL
9.0 – 11.0 Anionic ( COO− , Pip)-1Ion-Dipole (High Hydration)> 30 mg/mL
Protocol: Establishing a Self-Validating pH-Solubility Profile
  • Preparation: Prepare a series of 50 mM buffer solutions ranging from pH 1.0 to 10.0 (e.g., HCl/KCl for pH 1-2, Acetate for pH 4-5, Phosphate for pH 6-8, Borate for pH 9-10).

  • Equilibration: Add an excess amount of 3-Methyl-2-(piperidin-1-yl)butanoic acid HCl (e.g., 100 mg) to 1 mL of each buffer in sealed glass vials.

  • Agitation: Shake the vials on an orbital shaker at 300 rpm at exactly 25°C for 48 hours to ensure thermodynamic equilibrium.

  • Separation: Centrifuge the suspensions at 10,000 rpm for 10 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate and analyze via HPLC-UV.

  • Validation Checkpoint: Plot the equilibrium solubility against pH. A classic U-shaped curve validates the amphoteric nature. Self-Validation: If the solubility minimum does not align with the theoretical pI (~6.0), investigate potential counter-ion co-precipitation (e.g., buffer salt incompatibilities).

FormulationStrategy A 3-Methyl-2-(piperidin-1-yl)butanoic acid HCl Formulation Target B pH < 3.0 Cationic State (+1) A->B Acidic Buffer C pH 4.0 - 8.0 Zwitterionic State (0) A->C Physiological pH D pH > 10.0 Anionic State (-1) A->D Basic Buffer E High Aqueous Solubility (Stable Solution) B->E F Low Aqueous Solubility (Precipitation Risk) C->F D->E G Strategy: CD Complexation or Nanonization F->G Required Intervention

Fig 1: pH-dependent charge states and corresponding formulation strategies.

FAQ 3: If physiological pH (7.4) is strictly required, what is the best strategy to prevent precipitation?

The Causality: When physiological pH must be maintained (e.g., for parenteral administration or avoiding tissue irritation), the compound will inevitably exist as a poorly soluble zwitterion. Here, Cyclodextrin (CD) complexation is the most effective intervention. The hydrophobic piperidine ring and the 3-methyl (isopropyl) moiety can insert into the hydrophobic cavity of modified cyclodextrins, such as Sulfobutylether- β -cyclodextrin (SBE- β -CD)[3]. This host-guest inclusion shields the lipophilic regions from water, disrupts the zwitterionic aggregation, and significantly enhances apparent solubility without altering the bulk pH[4].

Protocol: Phase-Solubility Study and Lyophilization Workflow
  • Host Solution Preparation: Prepare aqueous solutions of SBE- β -CD at increasing concentrations (0, 5, 10, 20, 30, 40, 50 mM) in pH 7.4 phosphate buffer.

  • Saturation: Add excess API to each vial.

  • Equilibration: Shake at 25°C for 72 hours. Filter the supernatant (0.22 µm) and quantify the dissolved API via HPLC.

  • Calculations: Plot API concentration vs. CD concentration. An AL​ -type linear isotherm indicates a 1:1 stoichiometric complex. Calculate the stability constant ( Ks​ ) using the equation: Ks​=slope/(S0​×(1−slope)) , where S0​ is the intrinsic solubility[3].

  • Co-dissolution & Lyophilization: For solid formulation, dissolve the API and SBE- β -CD in a 1:1 molar ratio in purified water. Freeze the solution at -80°C, then lyophilize at -50°C and 0.01 mbar for 48 hours.

  • Validation Checkpoint: Perform Powder X-Ray Diffraction (PXRD) and FTIR on the lyophilized powder. Self-Validation: The complete disappearance of sharp Bragg peaks (characteristic of the crystalline API) and the presence of a broad amorphous halo confirms successful host-guest inclusion and amorphization[3].

CDProtocol S1 1. Molar Screening API + SBE-β-CD S2 2. Equilibration 72h at 25°C S1->S2 S3 3. HPLC Analysis Calculate Ks S2->S3 S4 4. Co-dissolution 1:1 Ratio S3->S4 S5 5. Lyophilization -50°C, 0.01 mbar S4->S5 S6 6. PXRD/FTIR Validation S5->S6

Fig 2: Step-by-step workflow for cyclodextrin complexation and validation.

FAQ 4: How do we overcome dissolution bottlenecks for oral solid dosage forms?

The Causality: For oral delivery, the dissolution rate in the gastrointestinal tract dictates bioavailability. If the zwitterionic form precipitates in the neutral pH of the intestine, absorption halts. Nanonization (particle size reduction) addresses this by exponentially increasing the surface area available for solvation, directly increasing the dissolution velocity according to the Noyes-Whitney equation[5],[6].

Quantitative Data: Impact of Solubility Enhancement Techniques
ParameterUnformulated API (Zwitterion)SBE- β -CD Complex (1:1)Nanonized Suspension (<200 nm)
Aqueous Sol. (pH 7.4) < 1.0 mg/mL> 25.0 mg/mLApparent Sol. > 15.0 mg/mL
Dissolution Rate ( T80%​ ) > 120 minutes< 15 minutes< 30 minutes
Physical State CrystallineAmorphous InclusionNanocrystalline
Protocol: Top-Down Nanonization via Wet Media Milling
  • Suspension Preparation: Disperse the API (5% w/v) in an aqueous vehicle containing a steric stabilizer (e.g., 1% w/v HPMC) and an ionic surfactant (e.g., 0.1% w/v SDS) to prevent Ostwald ripening.

  • Milling: Transfer the suspension to a wet media mill loaded with 0.2 mm yttrium-stabilized zirconium dioxide beads.

  • Processing: Mill at 3,000 rpm for 60–120 minutes, maintaining the jacket temperature below 20°C to prevent thermally induced polymorphic transitions.

  • Validation Checkpoint: Measure the particle size distribution via Dynamic Light Scattering (DLS). Self-Validation: A Polydispersity Index (PDI) of < 0.2 and a Z-average of < 200 nm confirms a stable, uniform nanosuspension[6].

References
  • Title: Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences URL
  • Title: Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin Source: MDPI Pharmaceutics URL
  • Title: Contemporary Review on Solubility Enhancement Techniques Source: Journal of Drug Delivery and Therapeutics URL
  • Source: Google Patents (EP0439430A2)
  • Title: Cyclodextrin Complexation Using Sbe- β -Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery Source: Biosensors & Nanotheranostics URL
  • Source: Crystal Growth & Design (ACS Publications)

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectrum Validation of 3-Methyl-2-(piperidin-1-yl)butanoic Acid Hydrochloride: A Comparative Analytical Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound: 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride (CAS: 1214690-59-1)[1]. Introduction: The Analytical Challenge In...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound: 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride (CAS: 1214690-59-1)[1].

Introduction: The Analytical Challenge

In pharmaceutical development, the validation of N-alkylated amino acid derivatives requires rigorous analytical scrutiny. 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride is essentially an N-piperidyl derivative of valine. Validating this molecule is not merely about confirming its carbon skeleton; it requires proving the stereochemical environment, the dynamic conformation of the piperidine ring, and the integrity of the hydrochloride salt form[1][2].

Generic or crude synthesized batches often suffer from incomplete N-alkylation, residual unreacted piperidine, or failure to properly form the HCl salt. As a Senior Application Scientist, I approach NMR not just as a structural confirmation tool, but as a dynamic probe. This guide objectively compares high-purity commercial standards against crude synthesized alternatives, providing a self-validating experimental framework for 1H and 13C NMR analysis.

Causality in Experimental Design (Expertise & Experience)

To extract meaningful data, every parameter in the NMR workflow must be chosen with deliberate causality:

  • Solvent Selection (DMSO-d6 vs. D2O): While D2O provides a clean aliphatic region, it completely exchanges acidic protons. To validate the hydrochloride salt form, we must observe the piperidinium ( −NH+ ) and carboxylic acid ( −COOH ) protons. Therefore, anhydrous DMSO-d6 is mandatory. In DMSO-d6, these protons appear as broad singlets downfield (10–12 ppm), confirming protonation[3][4].

  • Diastereotopic Resolution: The isopropyl group of the valine backbone is adjacent to a chiral center (the α -carbon). Even in a racemic mixture, the two methyl groups are diastereotopic. They will not appear as a single doublet; they will resolve into two distinct doublets (or a complex overlapping multiplet). Recognizing this prevents the misidentification of the second doublet as an impurity.

  • Piperidine Ring Dynamics: The piperidine ring undergoes rapid chair-chair interconversion. In the free base, this can lead to broadened signals. However, protonation (forming the HCl salt) restricts this inversion and shifts the α−CH2​ protons significantly downfield due to the deshielding effect of the adjacent positive charge[2][3].

Self-Validating Experimental Protocol

A robust analytical protocol must be self-validating. The following workflow ensures that any spectral anomalies are due to the sample itself, not instrumental or preparative artifacts.

Step-by-Step Methodology
  • Sample Preparation (Anhydrous Control):

    • Weigh 15.0 mg of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride.

    • Dissolve in 0.6 mL of strictly anhydrous DMSO-d6 (stored over molecular sieves) to prevent moisture from exchanging with the −NH+ and −COOH protons.

    • Self-Validation Check: The presence of a sharp water peak at 3.33 ppm in DMSO-d6 indicates moisture contamination, which will artificially broaden and shift the exchangeable proton signals.

  • 1H NMR Acquisition (Protonation & Purity):

    • Frequency: 400 MHz or higher.

    • Pulse Sequence: Standard 1D pulse (zg30). Do not use water suppression, as it will suppress the exchangeable protons of interest.

    • Parameters: 16 scans, relaxation delay (D1) of 2.0 seconds, acquisition time (AQ) of 3.0 seconds.

    • Calibration: Reference the residual DMSO-d5 peak to exactly 2.50 ppm.

  • 13C NMR Acquisition (Carbon Skeleton):

    • Pulse Sequence: Proton-decoupled 13C (zgpg30).

    • Parameters: 512–1024 scans (due to the lack of NOE enhancement on quaternary carbons like the carboxylate), D1 of 2.0 seconds.

    • Calibration: Reference the DMSO-d6 multiplet to 39.52 ppm.

Mandatory Visualization: NMR Validation Workflow

Below is the logical decision tree used to validate the integrity of the synthesized or sourced batch.

NMR_Validation_Workflow Start Synthesized / Sourced Batch 3-Methyl-2-(piperidin-1-yl)butanoic acid HCl Prep Sample Preparation (Dissolve in anhydrous DMSO-d6) Start->Prep Acq1H 1H NMR Acquisition (Assess Purity & Protonation) Prep->Acq1H Decision1 Are NH+ / COOH signals visible at 10-12 ppm? Acq1H->Decision1 FreeBase Free Base or Moisture Contamination (Reject or Reprocess) Decision1->FreeBase No Acq13C 13C NMR Acquisition (Confirm Carbon Skeleton) Decision1->Acq13C Yes (HCl Salt Confirmed) Decision2 Are residual solvents or unreacted piperidine < 1%? Acq13C->Decision2 Crude Crude Batch (Fails Purity Specs) Decision2->Crude No Valid High-Purity Standard (Validated HCl Salt) Decision2->Valid Yes

Caption: Workflow for the NMR validation of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride.

Comparative Analysis: High-Purity Standard vs. Crude Batch

When evaluating a commercial high-purity standard against a crude synthesized batch, the differences in the NMR spectra are stark. The table below summarizes the quantitative data and diagnostic implications.

NMR Parameter (DMSO-d6)High-Purity Commercial StandardCrude Synthesized BatchDiagnostic Implication
1H: −NH+ / −COOH Broad singlets present at ~10.5 and ~12.0 ppm.Weak, absent, or merged into a massive water peak.Confirms successful HCl salt formation vs. free base or severe moisture contamination[4][5].
1H: Piperidine α−CH2​ Sharp, complex multiplets at 2.8–3.5 ppm (Integration = 4H).Broadened peaks, often overlapping with unreacted piperidine (~2.7 ppm).Indicates restricted rotation due to protonation; highlights unreacted starting materials[3].
1H: Isopropyl Methyls Two distinct doublets at ~0.9 and ~1.0 ppm (Integration = 3H each).Poorly resolved multiplet or distorted baseline.Confirms diastereotopic resolution of the pure compound.
1H: Residual Solvents <0.1% (Trace or absent).Prominent peaks (e.g., EtOAc at 4.03, 1.99, 1.17 ppm).Highlights inadequate drying or purification in crude batches.
13C: Carboxyl Carbon Sharp singlet at ~170.5 ppm.Broadened or shifted to ~174 ppm.Shift indicates free base form rather than the protonated hydrochloride salt.
13C: α -Carbon Sharp singlet at ~72.0 ppm.Multiple peaks around 70-75 ppm.Indicates the presence of diastereomeric impurities or degradation products.
Spectral Interpretation Insights

In a high-purity standard, the downfield shift of the piperidine α -carbons in the 13C NMR (typically moving from ~47 ppm in the free base to ~52 ppm in the HCl salt) is a definitive marker of N-alkylation and subsequent protonation. Furthermore, advanced solid-state 35/37Cl NMR studies on amino acid hydrochlorides have demonstrated that the chloride ion environment heavily influences the chemical shift tensors, which correlates directly with the hydrogen-bonding network observed in solution-state NMR[4][5]. A crude batch lacking these precise shifts has failed either the alkylation step or the final salting-out process.

References

  • Bryce, D. L., et al. "Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz." Journal of the American Chemical Society, vol. 128, no. 6, 2006, pp. 1912-1921. Available at:[Link]

  • Accela ChemBio. "Product Catalog: 3-methyl-2-(piperidin-1-yl)butanoic acid hydrochloride (CAS: 1214690-59-1)." Accela ChemBio Inc., 2023. Available at:[Link]

  • Rossini, A. J., et al. "A high-field solid-state 35/37Cl NMR and quantum chemical investigation of the chlorine quadrupolar and chemical shift tensors in amino acid hydrochlorides." Physical Chemistry Chemical Physics (RSC Publishing), 2016. Available at:[Link]

Sources

Comparative

A Comparative Guide to 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride and Standard Piperidine Derivatives: A Structural and Pharmacological Analysis

For Researchers, Scientists, and Drug Development Professionals The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast array of pharmaceuticals an...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and capacity for diverse molecular interactions make it a highly versatile scaffold in drug design.[2] This guide provides an in-depth comparison of a specific, less-characterized molecule, 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride, with the broader, well-established class of standard piperidine derivatives. By examining the known structure-activity relationships (SAR) of piperidine-containing compounds, we can infer the potential pharmacological profile of this specific derivative and highlight key areas for future experimental validation.

Chemical Properties and Synthesis: A Tale of a Scaffold and a Specific Moiety

The piperidine scaffold, a six-membered heterocycle containing a nitrogen atom, predominantly adopts a chair conformation to minimize steric and torsional strain.[1] The orientation of substituents on both the nitrogen and carbon atoms (axial vs. equatorial) plays a critical role in determining the molecule's three-dimensional shape and, consequently, its interaction with biological targets.[1]

General Synthesis of Piperidine Derivatives:

A multitude of synthetic routes to the piperidine core have been developed, allowing for extensive chemical diversification. One of the most common and efficient methods is the Mannich reaction , which is particularly useful for the synthesis of piperidin-4-one derivatives.[3]

Experimental Protocol: Mannich Reaction for 2,6-Diaryl-3-methyl-4-piperidones

Rationale: This one-pot condensation reaction provides a straightforward and atom-economical route to a key piperidine intermediate, which can be further modified. The choice of an enolizable ketone, a non-enolizable aldehyde, and an amine source allows for the assembly of the piperidine ring in a single step.[3]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine ethyl methyl ketone (1 equivalent), benzaldehyde (1 equivalent), a substituted aromatic aldehyde (1 equivalent), and ammonium acetate (1.2 equivalents) in ethanol.

  • Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).[3]

  • Work-up and Purification:

    • Upon completion, heat the reaction mixture to boiling and then allow it to stand at room temperature overnight.[3]

    • Add concentrated HCl to precipitate the hydrochloride salt.[3]

    • Collect the precipitate by filtration and wash it with a 1:5 mixture of ethanol and ether.[3]

    • The free base can be obtained by treating a suspension of the hydrochloride salt with a suitable base.

    • Recrystallize the crude product from ethanol to yield the pure 2,6-diaryl-3-methyl-4-piperidone.[3]

3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride:

This specific derivative presents a piperidine ring directly attached to the alpha-carbon of a butanoic acid moiety, with a methyl group at the beta-position.

Chemical PropertyValueSource
Molecular FormulaC10H19NO2[4]
Molecular Weight221.72 g/mol (hydrochloride)[1]
Predicted XlogP-0.2[4]

The synthesis of this compound, while not explicitly detailed in the available literature, can be logically inferred to proceed through the reductive amination of a suitable keto-acid or ester with piperidine, followed by salt formation.

Visualizing a Potential Synthetic Workflow

cluster_synthesis Inferred Synthesis of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride start 2-keto-3-methylbutanoic acid reductive_amination Reductive Amination (e.g., NaBH3CN) start->reductive_amination piperidine Piperidine piperidine->reductive_amination product 3-Methyl-2-(piperidin-1-yl)butanoic acid reductive_amination->product salt_formation Salt Formation product->salt_formation hcl HCl hcl->salt_formation final_product 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride salt_formation->final_product

Caption: Inferred synthetic pathway for the target compound.

The Diverse Pharmacological Landscape of Piperidine Derivatives

The piperidine scaffold is a key pharmacophore in a wide range of therapeutic areas, owing to its ability to be functionalized with various substituents that can modulate its binding affinity, selectivity, and functional activity at numerous biological targets.[4]

Anticancer Activity:

A significant number of piperidine derivatives have demonstrated potent anticancer properties through various mechanisms of action.[5] A notable example is the modulation of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer, promoting cell survival and proliferation.[5]

Signaling Pathway: PI3K/Akt Inhibition by Piperidine Derivatives

cluster_pathway PI3K/Akt Signaling Pathway and Point of Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream phosphorylates Survival Cell Survival & Proliferation Downstream->Survival Apoptosis Apoptosis Downstream->Apoptosis Piperidine Piperidine Derivative Piperidine->PI3K Inhibits

Caption: PI3K/Akt pathway inhibited by piperidine derivatives.

Central Nervous System (CNS) Activity:

The piperidine ring is a core component of many drugs targeting the CNS, including opioid analgesics and treatments for neurodegenerative diseases.[2] For instance, the well-known acetylcholinesterase (AChE) inhibitor, Donepezil, used in the management of Alzheimer's disease, features a piperidine moiety.[2]

Analgesic Properties:

Many opioid analgesics, which primarily act on the µ-opioid receptor, incorporate the piperidine scaffold.[6] The development of novel piperidine derivatives continues to be a key strategy in the search for potent and safer analgesics.[6]

Comparative Performance and Predictive Analysis

The performance of piperidine derivatives is highly dependent on their substitution patterns. The following table summarizes the activity of several representative piperidine derivatives across different biological targets.

Compound ClassTarget/Cell LineActivity (IC50/Ki)Reference
Piperidine-dihydropyridine hybridsA-549 (Lung Cancer)15.94 - 48.04 µM[2]
Benzylpiperidine derivativeσ1RKi = 3.2 nM[2]
N-(2-(piperidine-1-yl)ethyl)benzamide derivativeAChE13 ± 2.1 nM[2]
4-phenylpiperidine derivativesµ-opioid receptor(Potent agonists)[4]

Predictive Analysis of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride:

Due to the absence of specific experimental data, a predictive analysis based on the structure of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride is necessary.

  • Structural Features: The molecule combines a piperidine ring with a short-chain carboxylic acid (valine analogue). The presence of the carboxylic acid group suggests potential interactions with biological targets through hydrogen bonding and ionic interactions. The lipophilic piperidine ring and the isobutyl group from the valine-like moiety could contribute to binding in hydrophobic pockets.

  • Potential Pharmacological Profile:

    • Neuromodulatory Activity: The structural similarity to amino acids and the presence of the piperidine ring suggest a potential for interaction with CNS targets. It could potentially act as a modulator of neurotransmitter receptors or transporters. The parent compound, valproic acid, is a known mood stabilizer, and this derivative could share some of its mechanisms, such as inositol depletion.

    • Enzyme Inhibition: The carboxylic acid functionality could chelate metal ions in the active sites of metalloenzymes or act as a mimic of a substrate's carboxylate group.

    • Limited Anticancer Potential: Compared to the highly functionalized and aromatic piperidine derivatives with demonstrated anticancer activity, the simple aliphatic structure of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride makes it a less likely candidate for a potent cytotoxic agent acting through mechanisms like PI3K/Akt inhibition.

Standardized Experimental Protocols for Evaluation

To experimentally validate the predicted activities of novel piperidine derivatives like 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride, standardized in-vitro and in-vivo assays are essential.

Experimental Protocol: MTT Assay for Anticancer Activity

Rationale: This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.[2]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivative in the culture medium. Replace the existing medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 humidified atmosphere.[2]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Experimental Protocol: In Vivo Analgesic Activity (Tail-Flick Test)

Rationale: This method is used to evaluate the central analgesic activity of compounds in rodents by measuring the latency of the tail-flick response to a thermal stimulus.[2]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize the animals (e.g., mice or rats) to the experimental conditions for at least one hour before the test.[2]

  • Baseline Measurement: Gently hold the animal and place the distal part of its tail on the radiant heat source of the tail-flick apparatus. Record the time taken for the animal to flick its tail as the baseline latency. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.[2]

  • Drug Administration: Administer the test piperidine derivative, a standard analgesic drug (e.g., morphine), or a vehicle to different groups of animals (e.g., intraperitoneally or orally).[2]

  • Post-Treatment Measurement: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 45, 60, 90, and 120 minutes).[2]

  • Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point and compare the results between the different treatment groups.

Visualizing a General Experimental Workflow

cluster_workflow General Workflow for Piperidine Derivative Evaluation synthesis Synthesis & Purification characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization in_vitro In-Vitro Screening (e.g., MTT, Enzyme Assays) characterization->in_vitro in_vivo In-Vivo Studies (e.g., Tail-Flick, Xenograft) in_vitro->in_vivo Promising Candidates sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar in_vivo->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A typical workflow for drug discovery with piperidines.

Conclusion

The piperidine scaffold remains an exceptionally fruitful starting point for the design of novel therapeutics with a wide range of biological activities. While standard piperidine derivatives have been extensively studied and optimized for various targets, leading to numerous clinically successful drugs, the specific derivative 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride remains largely unexplored in the public domain. Based on a structural analysis, it is hypothesized to possess neuromodulatory or enzyme inhibitory properties rather than potent anticancer activity. This comparative guide underscores the power of leveraging established structure-activity relationships to predict the potential of novel chemical entities and highlights the critical need for experimental validation to unlock the full therapeutic potential of underexplored regions of chemical space.

References

  • Benchchem. A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. Benchchem.
  • Benchchem. Structure-activity relationship (SAR) of piperidinyl piperidine analogues. Benchchem.
  • Benchchem. A Comparative Analysis of Piperidine Derivatives in Anticancer Research. Benchchem.
  • PubChemLite. 3-methyl-2-(piperidin-1-yl)butanoic acid hydrochloride. PubChemLite.
  • Lab-Chemicals.Com. 3-methyl-2-(piperidin-1-yl)butanoic acid hydrochloride. Lab-Chemicals.Com.
  • Benchchem. Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols. Benchchem.
  • Taylor & Francis. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis.
  • PubMed. A common mechanism of action for three mood-stabilizing drugs. PubMed. Available at: [Link].

  • Benchchem. Application Notes and Protocols: Synthesis and Antibacterial Screening of Piperidine Derivatives. Benchchem.

Sources

Validation

Efficacy and Physicochemical Profiling Guide: 3-Methyl-2-(piperidin-1-yl)butanoic Acid (Free Base vs. Hydrochloride Salt)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Application Guide Executive Summary In preclinical drug development and organic synthesis, the se...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Application Guide

Executive Summary

In preclinical drug development and organic synthesis, the selection of the correct active pharmaceutical ingredient (API) solid form is a critical determinant of pharmacokinetic success. 3-Methyl-2-(piperidin-1-yl)butanoic acid is a versatile piperidine-functionalized amino acid derivative. It is commercially available in two primary forms: the Free Base (CAS: 757917-12-7) [1] and the Hydrochloride (HCl) Salt (CAS: 1214690-59-1) [2].

This guide provides an objective, data-driven comparison of these two forms, detailing the mechanistic causality behind their physicochemical differences and offering self-validating protocols for evaluating their efficacy in formulation and synthesis.

Mechanistic Causality: The Zwitterion vs. Cation Paradigm

To understand the divergent behavior of the free base and the HCl salt, one must analyze the protonation states of the molecule. 3-Methyl-2-(piperidin-1-yl)butanoic acid contains both a basic tertiary amine (the piperidine ring, pKa ~10.0) and an acidic carboxylic acid (pKa ~2.5).

  • The Free Base Form: In its neutral state, the proton from the carboxylic acid transfers to the highly basic piperidine nitrogen. This results in a zwitterion (an inner salt) in the solid state. Zwitterions possess strong electrostatic crystal lattice energies, which generally restrict their solubility in both non-polar organic solvents and neutral aqueous media.

  • The Hydrochloride Salt Form: The introduction of hydrochloric acid fundamentally alters the solubility profile[3]. The strong acid protonates the carboxylate group back to a neutral carboxylic acid (-COOH), while the piperidine nitrogen remains positively charged (-NH⁺), paired with a chloride counterion (Cl⁻). This transformation disrupts the zwitterionic lattice, yielding a cationic species with significantly enhanced ion-dipole interactions with water, thereby maximizing aqueous thermodynamic solubility[4].

Equilibrium FB Free Base Form (Zwitterionic) CAS: 757917-12-7 HCl Hydrochloride Salt (Cationic) CAS: 1214690-59-1 FB->HCl + HCl (Protonation) HCl->FB + NaOH (Neutralization)

Diagram 1: Protonation equilibrium between the free base and hydrochloride salt forms.

Comparative Performance Data

The structural differences between the zwitterionic free base and the cationic HCl salt dictate their handling, stability, and formulation efficacy. Table 1 summarizes the expected quantitative and qualitative physicochemical properties based on standard piperidine-derivative profiling[5].

Table 1: Physicochemical & Structural Comparison
ParameterFree Base FormHydrochloride (HCl) Salt
CAS Registry Number 757917-12-71214690-59-1
Molecular Formula C₁₀H₁₉NO₂C₁₀H₁₉NO₂ · HCl
Molecular Weight 185.26 g/mol 221.72 g/mol
Aqueous Solubility (pH 7.4) Low (< 1 mg/mL)High (> 50 mg/mL)
Organic Solvent Solubility Moderate (DCM, EtOAc)Poor (DCM), High (MeOH, DMSO)
Solid-State Stability Prone to hygroscopicityHighly crystalline, superior stability
Primary Application Lipid formulations, Organic synthesisAqueous assays, Parenteral formulations
Table 2: Application Suitability Matrix
Workflow / ApplicationPreferred FormMechanistic Justification
In Vitro Aqueous Assays HCl Salt Rapid dissolution in buffer systems without requiring co-solvents (e.g., DMSO) that might cause assay interference.
Coupling Reactions (Amide Bond) Free Base Avoids the need for excess stoichiometric equivalents of organic bases (like DIPEA or TEA) to liberate the amine.
Oral Formulation Development HCl Salt Enhanced dissolution rate in the acidic environment of the gastric fluid, leading to predictable bioavailability.

Self-Validating Experimental Protocols

To objectively verify the efficacy and solubility claims of the two forms, researchers must employ a self-validating system. The following Phase-Solubility and Solid-State Stability Protocol ensures that the data collected is not skewed by compound degradation or polymorphic shifts during the assay.

Protocol: Thermodynamic Solubility Profiling (Shake-Flask Method)

Rationale: Measuring solubility simply by visual clearance is prone to error. This protocol validates the mass balance by quantifying the dissolved API via HPLC-UV while simultaneously analyzing the residual solid via X-Ray Powder Diffraction (XRPD) to ensure the crystal structure remains intact (e.g., confirming the HCl salt didn't disproportionate back to the free base).

Step-by-Step Methodology:

  • Preparation (Excess Addition): Accurately weigh 50 mg of the Free Base and 50 mg of the HCl Salt into separate, pre-weighed 2 mL glass HPLC vials.

  • Equilibration: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4) to each vial. Seal and place on an isothermal orbital shaker at 25°C ± 0.5°C at 300 RPM for 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Transfer the suspension to microcentrifuge tubes and centrifuge at 10,000 × g for 15 minutes. Carefully extract the supernatant without disturbing the solid pellet.

  • Quantification (HPLC-UV): Dilute the supernatant in the mobile phase and inject it into an HPLC system. Quantify the concentration against a pre-established calibration curve of the compound.

  • Self-Validation (XRPD): Dry the remaining solid pellet under a gentle stream of nitrogen. Analyze the pellet via XRPD to confirm that the solid phase matches the initial reference diffractogram, proving no phase transformation or salt disproportionation occurred.

Workflow S1 Step 1: Solid Addition (Excess API added to buffer) S2 Step 2: Isothermal Agitation (24h at 25°C to reach equilibrium) S1->S2 S3 Step 3: Phase Separation (Ultracentrifugation at 10,000g) S2->S3 S4 Step 4: HPLC & XRPD Analysis (Validate mass balance & polymorph) S3->S4

Diagram 2: Self-validating phase-solubility and solid-state stability workflow.

Conclusion

The choice between the free base and the hydrochloride salt of 3-Methyl-2-(piperidin-1-yl)butanoic acid is not merely a matter of availability, but a strategic decision rooted in physical chemistry. For applications demanding high aqueous solubility and long-term solid-state stability (such as standard biological assays and parenteral drug formulation), the Hydrochloride Salt is unequivocally superior. Conversely, for specific organic synthesis pathways requiring a neutral or zwitterionic intermediate, the Free Base remains the optimal choice.

References

  • NextSDS. "3-methyl-2-(piperidin-1-yl)butanoic acid hydrochloride — Chemical Information". NextSDS Database. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride proper disposal procedures

As a Senior Application Scientist, I frequently oversee the integration of novel pharmaceutical intermediates into drug discovery pipelines. 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride (CAS: 1214690-59-1) 1 is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration of novel pharmaceutical intermediates into drug discovery pipelines. 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride (CAS: 1214690-59-1) 1 is a highly versatile piperidine derivative utilized in synthetic chemistry. However, managing its disposal requires more than just tossing it into a generic waste bin.

To build a genuinely safe laboratory environment, we cannot rely on blind compliance; we must understand the causality behind our safety protocols. This guide provides a self-validating, step-by-step operational plan for the safe handling, neutralization, and disposal of this compound, ensuring strict compliance with environmental and laboratory safety standards.

Physicochemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first structurally analyze the compound to understand how it behaves in waste streams:

  • The Piperidine Heterocycle (Environmental Persistence): Nitrogen heterocycles like piperidine are biologically active. If improperly disposed of via sink drains, these derivatives can bypass standard municipal wastewater biological treatments, leading to environmental toxicity and the disruption of downstream aquatic ecosystems 2.

  • The Hydrochloride Salt (Thermal & pH Dynamics): The HCl salt form significantly increases the compound's aqueous solubility, causing it to act as a weak acid in solution. More importantly, thermal decomposition of the hydrochloride salt during incineration generates hydrogen chloride (HCl) gas and toxic nitrogen oxides (NOx) 3.

  • Operational Causality: Because of the NOx and HCl emission potential, this chemical must be routed to a permitted hazardous waste incinerator equipped with alkaline scrubbers to neutralize acidic exhaust gases 3. Mixing amine hydrochlorides with strong oxidizers or concentrated bases in unregulated waste carboys can trigger exothermic reactions or release the volatile, free-base form of the piperidine derivative.

Quantitative Logistics for Waste Management

To ensure operational clarity, all quantitative thresholds dictating the disposal routing of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride are summarized below.

ParameterThreshold / SpecificationOperational Rationale
SAA Storage Limit 3 Days (Full) / 1 Year (Partial)Prevents chemical degradation and container over-pressurization in Satellite Accumulation Areas 4.
Aqueous Waste pH 6.0 – 8.0Prevents exothermic acid-base reactions and toxic gas evolution in bulk waste carboys.
Halogenated Cutoff > 1% Total Chloride (Cl⁻)Dictates strict routing to high-temp incinerators with alkaline scrubbers to manage HCl gas.
Triple Rinse Volume 5% of Container Volume (per rinse)Ensures thorough decontamination of hazardous residues before container disposal 5.

Waste Routing Decision Workflow

The following logic tree dictates the exact waste stream routing based on the physical state and solvent matrix of the chemical waste.

WasteRouting Start 3-Methyl-2-(piperidin-1-yl) butanoic acid HCl Waste State What is the physical state? Start->State Solid Solid Powder/Crystals State->Solid Liquid Dissolved in Solution State->Liquid SolidPack Collect in HDPE Container (Do not mix with oxidizers) Solid->SolidPack SolType What is the solvent type? Liquid->SolType SolidDispose Solid Hazardous Waste (High-Temp Incineration) SolidPack->SolidDispose Aqueous Aqueous Solution SolType->Aqueous Organic Organic Solvent SolType->Organic AqNeut Check pH (Adjust to 6-8) Collect in Aqueous Waste Aqueous->AqNeut OrgHal Halogenated vs Non-Halogenated? Organic->OrgHal HalWaste Halogenated Organic Waste (Requires Scrubber Incineration) OrgHal->HalWaste Halogenated NonHalWaste Non-Halogenated Organic Waste (If <1% Cl- overall) OrgHal->NonHalWaste Non-Halogenated

Workflow for the segregation and disposal of piperidine derivative chemical waste.

Standard Operating Procedures (SOP): Disposal & Spill Management

Trustworthiness in laboratory safety requires self-validating systems. Do not just execute the steps; verify the conditions at each phase.

Protocol A: Solid Waste Generation & Packaging
  • Collection: Sweep up any unused solid 3-methyl-2-(piperidin-1-yl)butanoic acid hydrochloride using dedicated, anti-static brushes to prevent aerosolization. Place the solid into a high-density polyethylene (HDPE) container.

    • Self-Validation Check: Inspect the HDPE container prior to use to ensure it is completely dry and free of residual oxidizers or strong bases.

  • Labeling: Affix a hazardous waste label immediately. Specify the contents clearly: "Toxic Solid, Organic (Piperidine Derivative, Hydrochloride Salt)." Do not use abbreviations.

  • Storage: Transfer the sealed container to the designated Satellite Accumulation Area (SAA). Containers must be removed from the SAA within three days of becoming full, or within one year if partially filled 4.

Protocol B: Liquid Waste Routing
  • Aqueous Solutions: If the compound is dissolved in water, the hydrochloride salt will slightly lower the pH. Adjust the pH to between 6.0 and 8.0 using dilute NaOH dropwise.

    • Self-Validation Check: Use pH indicator strips to confirm neutrality before depositing the solution into the "Aqueous Hazardous Waste" carboy.

  • Organic Solutions: If dissolved in organic solvents (e.g., DMF, DMSO, or DCM), route to the appropriate solvent waste. Calculate the total chloride content (from the compound's HCl salt and any chlorinated solvents). If the total chloride content exceeds 1%, it must be strictly routed to "Halogenated Organic Waste" 5.

Protocol C: Spill Response & Decontamination
  • Containment: In the event of a spill, immediately restrict access and increase local ventilation. Do not use combustible materials like paper towels for the initial bulk cleanup, as this complicates the incineration profile 3.

  • Absorption: Cover the spill entirely with an inert absorbent material such as sand or vermiculite 3.

  • Collection & Decontamination: Sweep the absorbed mixture into an HDPE solid waste container. Triple-rinse the spill area and any empty primary chemical containers with a compatible solvent (e.g., water or ethanol). Each rinse must equal at least 5% of the container's volume, and the resulting rinsate must be collected and disposed of as hazardous waste 5.

References

  • Accela ChemBio. "10252-00-3 methyl N-(4-aminophenyl)-N-methylcarbamate - Product Information (Including 3-methyl-2-(piperidin-1-yl)butanoic acid hydrochloride)." Accela ChemBio Inc. Available at: [Link]

  • Kyoto University Research Information Repository. "Scaffold hopping of fused piperidine-type NK3 receptor antagonists to reduce environmental toxicity." Kyoto University. Available at: [Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC OCRS. Available at: [Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride

As a Senior Application Scientist, I have designed this operational guide to move beyond basic safety compliance. By understanding the mechanistic causality behind the hazards of 3-Methyl-2-(piperidin-1-yl)butanoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to move beyond basic safety compliance. By understanding the mechanistic causality behind the hazards of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride , your laboratory can implement a self-validating safety system that protects personnel and ensures experimental integrity.

Chemical Profile & Mechanistic Hazard Analysis

Identity: 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride CAS Number: 1[1] Hazard Classifications: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)[2][3].

The Causality of the Hazard: This compound is an active pharmaceutical ingredient (API) building block featuring a piperidine ring and a carboxylic acid, stabilized as a hydrochloride (HCl) salt.

  • Particulate Aerosolization (H335): The HCl salt formulation ensures chemical stability but inherently results in a fine, hygroscopic crystalline powder. When mechanically disturbed during weighing or transfer, it rapidly generates micro-particulate aerosols. Inhalation of these fine particulates leads to immediate mucosal and respiratory tract irritation[4].

  • Membrane Permeation (H315/H319): The piperidine moiety is a known permeator of biological membranes and a severe irritant. Standard laboratory gloves offer insufficient resistance to piperidine derivatives, necessitating strict adherence to specialized 5 to prevent dermal toxicity[5].

Quantitative Personal Protective Equipment (PPE) Matrix

To mitigate the specific permeation risks of piperidine derivatives and the particulate hazards of HCl salts, standard latex gloves and surgical masks are fundamentally inadequate. The following matrix outlines the quantitative specifications required for safe handling[5][6][7].

Protection ZoneRecommended Material & StandardQuantitative Specifications & Mechanistic Justification
Dermal (Hands) Nitrile Rubber or Butyl RubberPiperidine derivatives rapidly permeate latex. Use Nitrile (≥0.40 mm thickness, >120 min breakthrough) for general splash protection, or Butyl Rubber (≥0.70 mm, >480 min breakthrough) for bulk/solution handling[5][8].
Ocular (Eyes) Tight-fitting Chemical Safety GogglesMust conform to EN 166 (EU) or NIOSH (US) standards. Protects against both airborne HCl salt dust and liquid splashes during dissolution[9].
Respiratory Particulate Respirator (Solid State)N95 (US) or P1/P2 (EN 143) is essential for solid handling to block fine crystalline dust[6]. If handling in volatile organic solvents, upgrade to a Type A (Brown) organic vapor cartridge[7].
Body Flame-retardant Lab CoatPrevents electrostatic discharge (ESD) which could ignite suspended dust or solvent vapors during synthesis workflows[7].

Operational Workflow & Decision Matrix

The following logical relationship dictates how PPE and spill response protocols must dynamically shift based on the physical state of the compound during your experiment.

Workflow Start Hazard: 3-Methyl-2-(piperidin-1-yl) butanoic acid HCl State_Solid State: Dry Powder Start->State_Solid Weighing/Transfer State_Liquid State: Solution Start->State_Liquid Dissolved PPE_Solid PPE: N95 Respirator, Goggles, Nitrile Gloves State_Solid->PPE_Solid Required PPE PPE_Liquid PPE: Fume Hood, Face Shield, Butyl Rubber Gloves State_Liquid->PPE_Liquid Required PPE Spill_Solid Spill: HEPA Vac / Damp Wipe (NO DRY SWEEPING) PPE_Solid->Spill_Solid Containment Spill_Liquid Spill: Absorbent Pads & Neutralization PPE_Liquid->Spill_Liquid Containment

Decision workflow for PPE selection and spill response based on chemical physical state.

Step-by-Step Operational Protocols

A self-validating protocol ensures that if one safety measure fails, another prevents exposure.

Protocol A: Weighing and Transferring Solid Powder

  • Environmental Preparation: Conduct all weighing inside a certified Class II Biological Safety Cabinet (BSC) or a localized exhaust ventilation (LEV) fume hood to capture aerosolized HCl salt particulates[4].

  • Static Mitigation: HCl salts are highly prone to static cling. Use anti-static weighing boats and grounded metal spatulas. Causality: This prevents the powder from repelling off surfaces, dispersing into the breathing zone, or adhering to gloves.

  • Execution: Weigh the material slowly. Rapid movements generate air turbulence that aerosolizes the powder, drastically increasing the risk of respiratory irritation (H335)[6].

  • Decontamination: Wipe down the balance and spatulas with a damp, disposable cloth immediately after use to capture residual invisible dust[10].

Protocol B: Dissolution and Solution Handling

  • Solvent Addition: When dissolving the hydrochloride salt, add the solvent slowly. Depending on the solvent system, the dissolution of amine hydrochlorides can be mildly exothermic.

  • PPE Upgrade: If dissolving the compound in organic solvents (e.g., DCM, DMF), engineering controls (fume hood) must be supplemented with an organic vapor respirator (Type A cartridge) if aerosolization occurs[7].

  • Seal and Transfer: Ensure all vials are tightly capped with PTFE-lined septa before removing them from the fume hood to prevent vapor escape into the general lab environment.

Spill Response & Disposal Plan

Solid Spill Containment (Dry Powder)

  • Isolate: Evacuate the immediate area and ensure respiratory PPE (N95/P2) is donned[6].

  • Suppress Dust (Critical Step): DO NOT dry sweep. Dry sweeping mechanically aerosolizes the piperidine derivative dust, maximizing respiratory exposure and spreading the contamination[10].

  • Collect: Use a HEPA-filtered vacuum designed for hazardous materials, or cover the spill with damp absorbent paper towels to suppress dust. Carefully scoop the damp mass into a labeled hazardous waste container[10].

Liquid Spill Containment (Solution)

  • Absorb: Deploy inert chemical absorbent pads over the spill.

  • Neutralize: Because the solution may be acidic due to the dissociated HCl salt, neutralize the area carefully with a mild base (e.g., sodium bicarbonate solution) before the final wipe-down.

  • Dispose: Seal all contaminated materials in a designated hazardous waste bag. Dispose of via a licensed chemical waste contractor for incineration equipped with an afterburner and scrubber, as combustion of piperidine derivatives yields toxic nitrogen oxides (NOx)[5][6].

References

  • NextSDS. "3-methyl-2-(piperidin-1-yl)butanoic acid hydrochloride — Chemical Safety Data." nextsds.com. 1

  • Aaron Chemicals. "1-Methyl-2-piperidinecarboxylic acid Safety Data." aaronchem.com. 2

  • BLDpharm. "Hazard Statements for Piperidine Derivatives." bldpharm.com. 3

  • Jubilant Life Sciences. "Piperidine Safety Data Sheet - Permeation and Toxicity." jubilantingrevia.com. 5

  • Santa Cruz Biotechnology. "Hydrochloride Salt Handling Safety - sc-208277." scbt.com.6

  • Echemi. "Safety Data Sheets - Ocular Protection Standards." echemi.com. 9

  • Carl Roth. "Safety Data Sheet: Piperidine PEPTIPURE®." carlroth.com. 7

  • Apollo Scientific. "Hydrochloride Salt Spill Response Protocols." apolloscientific.co.uk. 10

  • Peptide.com. "Safety Data Sheet: Hydrochloride Salt Handling." peptide.com. 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride
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3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride
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